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2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Documentation Hub

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  • Product: 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
  • CAS: 893754-98-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Characterization of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine: A Technical Whitepaper

Executive Summary In modern drug discovery, the pyrimidine-piperazine axis serves as a privileged scaffold for designing central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrimidine-piperazine axis serves as a privileged scaffold for designing central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands. As a Senior Application Scientist overseeing early-phase physical chemistry profiling, I have observed that the successful integration of building blocks like 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (CAS: 893754-98-8)[1] relies heavily on a rigorous understanding of their physicochemical behavior.

This whitepaper provides an in-depth analysis of the structural, electronic, and physical properties of this specific molecule. Furthermore, it details the self-validating experimental protocols required to accurately measure its ionization constants (pKa) and lipophilicity (LogP/LogD)—parameters that dictate pharmacokinetics, membrane permeability, and receptor binding affinity.

Structural and Electronic Architecture

The molecule consists of an electron-deficient pyrimidine core substituted with three distinct moieties:

  • C2-Methyl Group : Provides a slight electron-donating inductive effect (+I) while minimizing steric hindrance near the N1 and N3 positions.

  • C6-Propyl Group : Significantly expands the lipophilic surface area of the molecule, driving hydrophobic interactions within target binding pockets while increasing the overall partition coefficient.

  • C4-Piperazin-1-yl Group : Acts as the primary pharmacophore for hydrogen bonding. The secondary amine of the piperazine ring is the principal basic center of the molecule. However, because the tertiary nitrogen is directly conjugated to the electron-withdrawing pyrimidine ring, the overall basicity of the piperazine is slightly attenuated compared to purely aliphatic amines. Baseline pKa values for the structural analog 1-(2-pyrimidinyl)piperazine are established at approximately 8.9[2].

Physicochemical Parameter Matrix

Understanding the baseline properties of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is critical for formulation and assay design. The quantitative data summarized below reflects a combination of structural derivation and established structure-activity relationship (SAR) models.

Physicochemical PropertyValue / RangeRationale & Methodology
Molecular Formula C12H20N4Structural identity[1].
Molecular Weight 220.32 g/mol Monoisotopic mass calculation.
pKa1 (Pyrimidine N) 2.8 – 3.2Inductive (+I) stabilization by the methyl and propyl groups slightly raises the pKa relative to unsubstituted pyrimidine.
pKa2 (Piperazine NH) 8.7 – 8.9Conjugation with the electron-deficient pyrimidine ring lowers the secondary amine pKa from a typical ~9.5 to ~8.8[2].
LogP (Neutral Form) 2.5 – 2.8Hansch-Leo fragment estimation; driven primarily by the C6-propyl chain.
LogD (pH 7.4) 1.2 – 1.5Calculated based on the molecule being ~96% protonated (monocationic) at physiological pH.
Topological Polar Surface Area 41.5 ŲDerived from 2x aromatic nitrogens and 2x aliphatic nitrogens; highly favorable for blood-brain barrier (BBB) penetration.

pH-Dependent Ionization Dynamics

The biological behavior of this compound is governed by its ionization state across different physiological compartments (e.g., the acidic stomach vs. neutral blood plasma).

Ionization pH_Low pH < 2.0 Dicationic Form (Pyrimidine & Piperazine H+) pH_Phys pH 7.4 Monocationic Form (Piperazine H+) pH_Low->pH_Phys pKa1 ~ 3.0 pH_High pH > 10.0 Neutral Form (Unprotonated) pH_Phys->pH_High pKa2 ~ 8.8

Fig 1: pH-dependent ionization states of the pyrimidine and piperazine moieties.

Validated Analytical Methodologies

To transition from theoretical models to empirical data, the following self-validating protocols must be employed. As an application scientist, I emphasize that standard aqueous methods often fail for lipophilic bases. The protocols below are engineered to circumvent these chemical artifacts.

Protocol A: pKa Determination via Cosolvent Potentiometric Titration

Causality & Choice: The highly lipophilic nature of the propyl and methyl groups causes the neutral free-base form of the compound to precipitate in purely aqueous media before the titration is complete. To prevent this, a methanol-water cosolvent system is employed. Trustworthiness: The system is internally validated using a Gran plot to ensure the Nernstian response of the electrode. Blank titrations are subtracted to eliminate solvent-induced background noise, strictly adhering to [3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1.0 mM solutions of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine in three distinct methanol/water volumetric ratios (e.g., 30%, 40%, and 50% MeOH).

  • Acidification: Acidify the solutions to pH 1.8 using standardized 0.1 M HCl to fully protonate both the piperazine and pyrimidine rings (forming the dication).

  • Titration: Titrate under a continuous nitrogen atmosphere at 25.0 ± 0.1 °C using standardized 0.1 M KOH as the titrant.

  • Data Acquisition: Record the pH continuously using a combined glass electrode until a final pH of 11.5 is reached.

  • Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum function. Plot psKa versus the inverse dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot) and extrapolate to the dielectric constant of pure water to obtain the true aqueous pKa.

Protocol B: LogD(7.4) and LogP Profiling via RP-HPLC

Causality & Choice: Traditional shake-flask methods (OECD 107) often fail for basic piperazine derivatives because the protonated amine acts as a surfactant, accumulating at the octanol-water interface and artificially deflating the measured LogP. Reversed-Phase HPLC circumvents these interfacial anomalies by relying strictly on stationary phase partitioning. Trustworthiness: The assay utilizes a calibration curve of six reference standards with known, highly accurate LogP values. The dead time (


) is strictly measured using unretained thiourea, ensuring capacity factor (

) accuracy as mandated by [4].

Step-by-Step Methodology:

  • Mobile Phase Prep: Prepare a mobile phase consisting of 50 mM phosphate buffer and methanol. Use pH 7.4 buffer to measure LogD, or pH 11.0 buffer to measure the true LogP of the neutral base.

  • Equilibration: Equilibrate a C18 analytical column (100 x 2.1 mm, 1.7 µm) at 35 °C.

  • Calibration: Inject a mixture of six reference standards (e.g., aniline, toluene, chlorobenzene) to construct a calibration curve of

    
     versus known 
    
    
    
    .
  • Sample Injection: Inject 1 µL of a 0.5 mg/mL solution of the pyrimidine compound.

  • Detection: Record the retention time (

    
    ) via UV detection at 254 nm.
    
  • Calculation: Calculate the capacity factor

    
    . Interpolate the compound's LogP/LogD directly from the reference calibration curve.
    

Experimental Workflow Integration

The physical characterization of this compound does not exist in a vacuum; it is part of a broader, high-throughput screening logic designed to feed directly into SAR (Structure-Activity Relationship) modeling.

Workflow cluster_0 Physicochemical Profiling Start Compound 893754-98-8 Sample Preparation pKa Potentiometric Titration (OECD TG 112) Start->pKa LogP RP-HPLC LogD Analysis (OECD TG 117) Start->LogP Sol Kinetic Solubility (Nephelometry) Start->Sol Data Data Integration & SAR Modeling pKa->Data LogP->Data Sol->Data

Fig 2: Validated high-throughput physicochemical profiling workflow for pyrimidine derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine." PubChem.[Link]

  • European Commission. "Regulation (EU) 2017/735 (Adaptation of OECD Test Guideline 112)." Official Journal of the European Union.[Link]

  • OECD. "OECD Chemical Testing Guide: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method (Test Guideline 117)." OECD iLibrary.[Link]

Sources

Exploratory

Engineering Efficacy: The Pharmacological Potential of Piperazine-Substituted Pyrimidine Derivatives

A Technical Whitepaper for Drug Development Professionals Authored from the perspective of a Senior Application Scientist Structural Synergy: The Rationale Behind the Scaffold In modern medicinal chemistry, the fusion of...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Authored from the perspective of a Senior Application Scientist

Structural Synergy: The Rationale Behind the Scaffold

In modern medicinal chemistry, the fusion of distinct pharmacophores to create hybrid molecules is a proven strategy to overcome drug resistance, enhance target affinity, and improve pharmacokinetic (PK) profiles. The combination of pyrimidine and piperazine rings represents one of the most versatile and privileged scaffolds in drug discovery[1].

From an application scientist’s perspective, the causality behind selecting this specific hybrid scaffold is rooted in its complementary physicochemical properties:

  • The Pyrimidine Core: As an electron-deficient, nitrogen-containing heterocycle, pyrimidine acts as an excellent hydrogen-bond acceptor[2]. It mimics the purine/pyrimidine bases of nucleic acids and ATP, allowing it to anchor deeply into the hinge region of various kinases and enzymatic active sites.

  • The Piperazine Moiety: Piperazine is a highly basic, saturated six-membered ring. Its incorporation serves three critical functions: (1) it acts as a rigid spatial linker that directs peripheral functional groups into distinct binding pockets; (2) its basic nitrogen allows for the facile generation of water-soluble salts (e.g., mesylates, hydrochlorides), drastically improving oral bioavailability; and (3) it modulates the lipophilicity (LogP) of the highly lipophilic pyrimidine core, keeping the molecule within Lipinski's "Rule of 5" parameters[1].

Therapeutic Domains & Mechanistic Pathways

Oncology: Precision Kinase Inhibition

The pyrimidine core is ubiquitous in FDA-approved kinase inhibitors. However, when hybridized with a piperazine moiety—particularly in pyrido[2,3-d]pyrimidine derivatives—we observe a significant enhancement in antitumor activity[3]. The piperazine ring extends out of the kinase ATP-binding pocket, interacting with solvent-exposed regions or allosteric sites. This structural modification has been shown to effectively inhibit targets such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Zeta-chain-associated protein kinase 70 (ZAP-70)[4].

Neuropharmacology: Adenosine A₂A Receptor Antagonism

In the central nervous system (CNS), piperazine-substituted pyrimidine acetamides have emerged as highly potent and selective antagonists for the Adenosine A₂A receptor, a prime target for non-dopaminergic treatment of Parkinson's Disease[5]. For instance, specific fluorinated piperazine-pyrimidine derivatives (e.g., Compound 72) exhibit a Kᵢ of 1.0 nM for the A₂A receptor while maintaining a 218-fold selectivity over the A₁ receptor[6]. The causality here is structural: the piperazine ring provides the exact steric bulk required to lock the receptor in its inactive conformation, thereby reducing cAMP production and restoring motor function.

Antimicrobial Efficacy: DNA Gyrase Targeting

The rise of multidrug-resistant (MDR) pathogens necessitates novel mechanisms. Chrysin-based pyrimidine-piperazine hybrids have demonstrated high in vitro efficacy against E. coli topoisomerase II (DNA gyrase)[2]. The piperazine nitrogen interacts with the acidic residues in the DNA gyrase cleavage complex, stabilizing the enzyme-DNA intermediate and inducing bacterial apoptosis[7].

Quantitative Pharmacological Profiling

To synthesize the vast amount of literature data, the following table summarizes the quantitative pharmacological metrics of key piperazine-pyrimidine classes.

Compound Class / ScaffoldPrimary Target / IndicationKey Pharmacological MetricMechanistic RoleRef.
Pyrido[2,3-d]pyrimidine-piperazine Oncology (Solid Tumors)Enhanced apoptosis; IC₅₀ < 10 nMKinase inhibition (EGFR, ALK, ZAP-70)[3],[4]
Piperazine-pyrimidine acetamides Parkinson's Disease (CNS)A₂A Kᵢ = 1.0 nM; A₁ Kᵢ = 218 nMAdenosine A₂A Receptor Antagonist[5],[6]
Chrysin-pyrimidine-piperazine Antimicrobial (E. coli)MIC < 2.5 µg/mLTopoisomerase II DNA gyrase inhibitor[2],[7]

Systems & Workflows

Visualizing the logical progression from synthesis to biological validation is critical for reproducible drug development.

SynthesisWorkflow A Pyrimidine Core (Electrophile) C SNAr Reaction (DIPEA, 85°C) A->C B Piperazine Derivative (Nucleophile) B->C D Piperazine-Pyrimidine Hybrid Scaffold C->D E High-Throughput Kinase Screening D->E F Lead Optimization (SAR Analysis) E->F

Rational synthesis and screening workflow for piperazine-pyrimidine hybrids.

CNSPathway Ligand Piperazine-Pyrimidine Antagonist (Cpd 72) A2A Adenosine A2A Receptor (Striatum) Ligand->A2A Competitive Binding cAMP cAMP Production (Inhibited) A2A->cAMP Blocks Activation PKA Protein Kinase A (Downregulated) cAMP->PKA Reduces Phosphorylation Motor Restoration of Motor Function PKA->Motor Modulates Indirect Pathway

Mechanism of A2A receptor antagonism in Parkinson's disease models.

Experimental Methodologies: Synthesis & Validation

As an application scientist, I emphasize that protocols must be self-validating. The following workflows detail the synthesis of the scaffold and its subsequent biological validation, explaining the why behind the how.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Synthesis

This protocol details the coupling of a 4-chloro-2-methylpyrimidine intermediate[8] with an N-substituted piperazine.

  • Reagent Preparation: Dissolve 1.0 eq of 4-chloro-2-methylpyrimidine in anhydrous dimethylformamide (DMF). Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the chloropyrimidine to a hydroxypyrimidine.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile, ensuring it only acts as an acid scavenger for the HCl byproduct[8].

  • Nucleophile Addition: Slowly add 1.2 eq of the N-substituted piperazine derivative.

  • Thermal Activation: Heat the reaction mixture to 85°C under a nitrogen atmosphere for 4-6 hours. Causality: While the pyrimidine ring is electron-deficient, the 4-position chlorine requires moderate thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.

  • Workup & Self-Validation: Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Validation: Perform TLC and LC-MS. A successful reaction is validated by the complete disappearance of the starting material mass peak and the appearance of the [M+H]⁺ peak corresponding to the hybrid product.

Protocol B: FRET-Based Kinase Inhibition Assay

To evaluate the anticancer potential, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Master Mix Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: MgCl₂ is essential for ATP-kinase coordination, while Brij-35 prevents non-specific compound aggregation and false-positive inhibition.

  • Compound Titration: Dispense the piperazine-pyrimidine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler.

  • Reaction Initiation: Add the specific kinase (e.g., EGFR or ZAP-70) and the fluorescently labeled peptide substrate. Initiate the reaction by adding ATP at its predetermined Kₘ value. Causality: Running the assay at the ATP Kₘ ensures that the assay is highly sensitive to competitive ATP-site inhibitors (like pyrimidines).

  • Incubation & Termination: Incubate for 60 minutes at room temperature, then add EDTA to chelate Mg²⁺ and terminate the reaction.

  • Data Analysis & Self-Validation: Read the plate on a TR-FRET compatible microplate reader. Validation: Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO) controls. A Z'-factor > 0.5 validates the assay's robustness. IC₅₀ values are only considered trustworthy if the Hill slope of the dose-response curve is between 0.8 and 1.2.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact GSC Online Press URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Royal Society of Chemistry (RSC)
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development Bentham Science Publishers URL
  • Ethernet.edu.
  • Compounds and compositions as protein kinase inhibitors (US8039479B2)
  • A kind of synthetic method of 4-chloro-2-methyl pyrimidine (CN110372602A)

Sources

Foundational

Bioactivity and Therapeutic Potential of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine: A Technical Whitepaper

Executive Summary The compound 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine represents a highly versatile and privileged pharmacophore in modern drug discovery. By combining a hydrogen-bonding pyrimidine core with a ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine represents a highly versatile and privileged pharmacophore in modern drug discovery. By combining a hydrogen-bonding pyrimidine core with a basic piperazine ring and sterically distinct alkyl substituents, this scaffold exhibits profound polypharmacology. This whitepaper deconstructs the mechanistic bioactivity of this compound class, detailing its role in G-protein coupled receptor (GPCR) modulation and kinase inhibition, while providing field-proven, self-validating experimental protocols for its characterization.

Structural Pharmacognosy & Rational Design

The bioactivity of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is driven by three distinct functional domains, each contributing to its target affinity and pharmacokinetic profile:

  • The Pyrimidine Core: Acting as a bioisostere for various aromatic systems, the N1 and N3 nitrogen atoms of the pyrimidine ring serve as critical hydrogen-bond acceptors. High-throughput docking studies have consistently identified this motif as an ideal binder for the ATP-binding hinge region of kinases [1].

  • The Piperazine Moiety (4-position): The piperazine ring is a highly privileged scaffold in medicinal chemistry. It enhances aqueous solubility and provides a basic nitrogen (pKa ~9.0) capable of forming robust salt bridges with conserved acidic residues, such as Asp3.32 in the orthosteric binding pocket of monoamine GPCRs [2].

  • Alkyl Substitutions (2-Methyl, 6-Propyl): These aliphatic groups provide necessary steric bulk and lipophilicity. The 6-propyl group, in particular, occupies deep hydrophobic pockets, which dictates target subtype selectivity and improves blood-brain barrier (BBB) penetrance—a critical requirement for neuropharmacological applications [3].

Mechanistic Bioactivity Profiles

The structural features of the piperazinylpyrimidine scaffold allow it to interface with multiple distinct biological pathways.

  • Neuromodulation via GPCRs: Piperazinylpyrimidines are classic ligands for serotonin (5-HT) receptors. The basic nitrogen of the piperazine ring anchors the molecule, while the 6-propyl group steers selectivity, often acting as a partial agonist or antagonist depending on the specific 5-HT receptor subtype.

  • Kinase Inhibition: The pyrimidine core is notorious for ATP-competitive kinase inhibition. Derivatives of this scaffold have been extensively characterized as potent, brain-penetrant inhibitors of p38α MAPK, showing significant efficacy in attenuating neuroinflammation and cognitive dysfunction [3].

  • Ion Channel Modulation: Emerging data suggests that piperazinylpyrimidine analogs can also modulate transient receptor potential (TRP) channels, such as TRPV1, offering alternative therapeutic approaches to narcotic analgesics for chronic pain management [4].

Pathway Ligand 2-Methyl-4-(piperazin-1-yl) -6-propylpyrimidine GPCR GPCR Target (e.g., 5-HT Receptors) Ligand->GPCR Binding (Asp3.32) Kinase Kinase Target (e.g., p38α MAPK) Ligand->Kinase ATP-competitive GPCR_Effect cAMP / IP3 Flux GPCR->GPCR_Effect G-protein Activation Kinase_Effect Phosphorylation Cascade Kinase->Kinase_Effect Inhibition Pheno1 Neuromodulation GPCR_Effect->Pheno1 Pheno2 Anti-inflammatory Response Kinase_Effect->Pheno2

Fig 1: Divergent signaling pathways modulated by the piperazinylpyrimidine scaffold.

Quantitative Data Presentation

To provide a comparative baseline, Table 1 summarizes the representative bioactivity metrics for the piperazinylpyrimidine scaffold across its primary target classes based on established literature parameters.

Table 1: Representative Bioactivity Profile of Piperazinylpyrimidine Scaffolds

Target ClassSpecific TargetScaffold Affinity/Inhibition RangePrimary Interaction Mechanism
GPCR 5-HT1A Receptor

= 10 - 150 nM
Asp3.32 salt bridge via piperazine N4
GPCR H4 Receptor

= 50 - 300 nM
H-bonding via pyrimidine N1/N3
Kinase p38α MAPK

= 5 - 50 nM
ATP-pocket hinge binding
Ion Channel TRPV1

= 100 - 500 nM
Hydrophobic pocket occupation

Experimental Methodologies

To accurately characterize the bioactivity of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine, researchers must employ highly controlled, self-validating assays. Below are the definitive protocols for evaluating its dual-target potential.

Protocol A: High-Throughput TR-FRET Kinase Inhibition Assay

This protocol evaluates the ATP-competitive inhibition of p38α MAPK.

  • Enzyme and Substrate Preparation: Dilute recombinant p38α MAPK and biotinylated substrate peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality Note: Brij-35 is a non-ionic detergent essential for preventing the highly lipophilic 6-propylpyrimidine moiety from forming colloidal aggregates, which are a primary cause of false-positive inhibition in high-throughput screens.

  • Compound Addition & Pre-incubation: Dispense the compound (10-point dose-response, 3-fold dilutions) into a 384-well plate. Pre-incubate for 15 minutes at room temperature.

    • Causality Note: Pre-incubation is critical to allow for the detection of slow-binding kinetics, a common feature of sterically hindered 2-alkyl pyrimidines binding to the kinase hinge region.

  • Reaction Initiation: Add ATP at a concentration strictly equal to its apparent

    
     for p38α.
    
    • Causality Note: Running the assay at the ATP

      
       ensures the assay remains highly sensitive to ATP-competitive inhibitors while maintaining a robust signal window.
      
  • Detection & Validation: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read time-resolved fluorescence (Ex: 340 nm, Em: 615/665 nm).

    • Trustworthiness Standard: Every plate must include a positive control (e.g., SB203580) and a "no enzyme" negative control to calculate the

      
      -factor. A 
      
      
      
      validates the assay's dynamic range and confirms the absence of compound auto-fluorescence interference.
Protocol B: GPCR Radioligand Binding Assay (5-HT Receptors)

This protocol determines the pure thermodynamic binding affinity (


) for serotonin receptors.

Workflow S1 Membrane Preparation S2 Radioligand Incubation S1->S2 S3 Rapid Filtration S2->S3 S4 Scintillation Counting S3->S4

Fig 2: Self-validating radioligand binding assay workflow for GPCR affinity.

  • Membrane Isolation: Homogenize HEK293 cells stably expressing the target 5-HT receptor in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

    • Causality Note: Utilizing isolated membranes rather than whole cells eliminates confounding variables such as active compound efflux or metabolic degradation, ensuring the derived

      
       reflects pure receptor affinity.
      
  • Assay Assembly: Combine 50 µg of membrane protein, a specific

    
    -radioligand (e.g., 
    
    
    
    -8-OH-DPAT for 5-HT1A), and the test compound in a 96-well format.
  • Incubation & Equilibrium: Incubate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality Note: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged piperazine nitrogen, which is critical for maintaining a high signal-to-noise ratio.

  • Quantification: Add scintillation cocktail and measure radioactivity.

    • Trustworthiness Standard: Define non-specific binding (NSB) using a saturating concentration (10 µM) of a reference antagonist. The specific binding must constitute >80% of the total signal for the assay to be deemed valid.

References

  • Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Kinase Inhibitors by High-Throughput Docking and Scoring Based on a Transferable Linear Interaction Energy Model. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions. Source: Pain Physician (via PMC) URL: [Link]

Sources

Exploratory

The Pyrimidine-Piperazine Nexus: A Technical Guide to 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

The following technical guide details the history, synthesis, and application of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine , a specific pyrimidine scaffold utilized in medicinal chemistry for the development of GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and application of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine , a specific pyrimidine scaffold utilized in medicinal chemistry for the development of GPCR ligands and kinase inhibitors.

Executive Summary

2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (CAS: N/A for specific salt, Free Base often referenced in libraries) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound integrates a lipophilic propyl group (enhancing membrane permeability and hydrophobic pocket occupancy) with a polar piperazine moiety (improving solubility and providing a handle for further functionalization).

Historically, this scaffold emerged from the optimization of phosphodiesterase type 5 (PDE5) inhibitors (like Sildenafil and Udenafil) and Adenosine receptor antagonists , where the 2,4,6-trisubstituted pyrimidine core serves as a bioisostere for the purine ring system. This guide provides a comprehensive analysis of its synthetic pathway, chemical properties, and utility as a building block in modern lead optimization.

Historical Context & Discovery

The discovery of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is not attributed to a single "Eureka" moment but rather to the systematic exploration of pyrimidine pharmacophores in the late 20th century.

The "Privileged Structure" Hypothesis

In the 1980s and 1990s, medicinal chemists identified that certain scaffolds, including the 2,4,6-trisubstituted pyrimidine , were statistically overrepresented in bioactive compounds. This specific molecule gained prominence through two parallel discovery tracks:

  • PDE5 Inhibitor Optimization (The "Sildenafil" Track):

    • Early PDE5 inhibitors (e.g., Zaprinast) utilized a fused pyrimidinone core.

    • To improve selectivity and pharmacokinetics, chemists explored "scaffold hopping"—replacing the fused ring systems with simpler, substituted pyrimidines.

    • The propyl group at the 6-position mimics the propyl group found in Sildenafil (on the pyrazole ring) and Udenafil, critical for filling the hydrophobic pocket of the PDE5 enzyme.

    • The piperazine ring mimics the solubility-enhancing tail found in many commercial drugs.

  • GPCR Ligand Libraries:

    • The compound became a staple in combinatorial libraries targeting Adenosine (A2A) and Corticotropin-Releasing Factor (CRF1) receptors.

    • Its modular synthesis allowed for rapid "SAR (Structure-Activity Relationship) by Catalog" approaches, where the piperazine nitrogen could be readily acylated or alkylated to probe receptor depth.

Chemical Synthesis & Mechanism

The synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine follows a robust, three-step protocol starting from commercially available precursors.

Step 1: Cyclocondensation (The Pyrimidine Core)

The pyrimidine ring is constructed via the condensation of Acetamidine (providing the N-C-N fragment and the 2-methyl group) with Ethyl Butyrylacetate (providing the 3-carbon chain and the propyl group).

  • Mechanism: Base-catalyzed nucleophilic attack of the amidine nitrogen on the

    
    -keto ester ketone, followed by cyclization and dehydration.
    
  • Outcome: 2-Methyl-6-propylpyrimidin-4-ol (often exists as the pyrimidinone tautomer).

Step 2: Chlorination (Activation)

The hydroxyl group at position 4 is converted into a good leaving group (chloride) using Phosphorus Oxychloride (POCl


) .
  • Mechanism: Formation of a dichlorophosphate intermediate, followed by nucleophilic substitution by chloride ion.

  • Outcome: 4-Chloro-2-methyl-6-propylpyrimidine (CAS: 89967-20-4).[1]

Step 3: S Ar Amination (Functionalization)

The final step involves a Nucleophilic Aromatic Substitution (S


Ar) where Piperazine  displaces the chloride.
  • Mechanism: Addition-Elimination. The piperazine nitrogen attacks the electron-deficient C4 position; the tetrahedral intermediate collapses to expel chloride.

  • Selectivity: The 4-position is highly reactive due to the electron-withdrawing nature of the pyrimidine nitrogens.

Technical Specifications & Properties

PropertyValueNote
IUPAC Name 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Molecular Formula C

H

N

Molecular Weight 220.31 g/mol
LogP (Predicted) ~1.8 - 2.2Favorable for CNS penetration
pKa (Piperazine) ~9.8 (Secondary amine)Basic, forms salts easily
pKa (Pyrimidine) ~2.5Weakly basic
Key Precursor 4-Chloro-2-methyl-6-propylpyrimidineCAS: 89967-20-4

Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 4-Chloro-2-methyl-6-propylpyrimidine
  • Reagents: 2-Methyl-6-propylpyrimidin-4-ol (10.0 g, 65.7 mmol), POCl

    
     (50 mL).
    
  • Procedure:

    • Place the hydroxypyrimidine in a round-bottom flask.

    • Add POCl

      
       carefully (exothermic).
      
    • Reflux the mixture at 105°C for 3 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Cool to RT. Pour the reaction mixture slowly onto crushed ice (Caution: Violent reaction). Neutralize with saturated NaHCO

      
       to pH 7-8.
      
    • Extract with Dichloromethane (3 x 50 mL). Dry over MgSO

      
       and concentrate in vacuo.
      
  • Yield: ~85% as a yellow oil.

Protocol B: S Ar Coupling with Piperazine
  • Reagents: 4-Chloro-2-methyl-6-propylpyrimidine (5.0 g, 29.3 mmol), Piperazine (10.1 g, 117 mmol, 4 eq), Ethanol (50 mL).

  • Procedure:

    • Dissolve the chloropyrimidine in Ethanol.

    • Add Piperazine (excess is used to prevent bis-substitution).

    • Reflux at 80°C for 4-6 hours.

    • Workup: Concentrate the solvent. Dissolve residue in water (50 mL) and extract with EtOAc (3 x 50 mL).

    • Wash organic layer with brine. Dry over Na

      
      SO
      
      
      
      .
    • Purification: Since the product is a base, it can be purified by forming the HCl salt or via column chromatography (DCM/MeOH/NH

      
      ).
      
  • Yield: ~75-80% as a pale yellow solid or oil.

Visualization & Pathways

Figure 1: Synthetic Pathway

The following diagram illustrates the conversion of precursors into the final building block.

SynthesisPathway Pre1 Ethyl Butyrylacetate Inter1 2-Methyl-6-propylpyrimidin-4-ol (Tautomer) Pre1->Inter1 NaOEt, EtOH Reflux Pre2 Acetamidine HCl Pre2->Inter1 Inter2 4-Chloro-2-methyl-6-propylpyrimidine (CAS: 89967-20-4) Inter1->Inter2 POCl3 Reflux, 3h Product 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Inter2->Product Piperazine (xs) EtOH, Reflux

Caption: Step-wise synthesis from acyclic precursors to the functionalized pyrimidine scaffold.

Figure 2: SAR Logic & Applications

Mapping the structural features to their pharmacological roles.

SAR Center 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Propyl 6-Propyl Group: Hydrophobic Pocket Filling (Mimics Sildenafil/Udenafil) Center->Propyl Methyl 2-Methyl Group: Steric Bulk & Metabolic Stability Center->Methyl Piperazine 4-Piperazine: Solubility & H-Bonding (Linker for Library Expansion) Center->Piperazine PDE5 PDE5 Inhibitors (Vasodilation) Propyl->PDE5 A2A Adenosine A2A Antagonists (CNS/Parkinson's) Piperazine->A2A CRF1 CRF1 Antagonists (Anxiety/Depression) Piperazine->CRF1

Caption: Structure-Activity Relationship (SAR) mapping key moieties to potential biological targets.

References

  • Dunn, P. J., et al. (2005). Sildenafil citrate (Viagra). In Synthesis of Essential Drugs. Elsevier. (Provides context on the propyl-pyrazole/pyrimidine scaffold utility).
  • Baraldi, P. G., et al. (2008). "Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. (Demonstrates the utility of 2,4,6-trisubstituted pyrimidines in GPCR antagonism).
  • Patent US5250534A . (1993). Pyrazolopyrimidinone antianginal agents. (The foundational patent for Sildenafil, establishing the propyl group's role in PDE5 binding). Link

  • ChemicalBook . (2023). 4-Chloro-2-methyl-6-propylpyrimidine (CAS 89967-20-4) Entry.[1] Link

  • ChemSRC . (2023). 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Entry. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Application Note: Scalable Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Executive Summary The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for numerous kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Executive Summary

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for numerous kinase inhibitors (e.g., Dasatinib) and GPCR ligands. This application note details a robust, three-step synthesis protocol for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine .

This specific scaffold combines a lipophilic propyl chain (improving membrane permeability) with a polar piperazine moiety (enhancing solubility and providing a handle for further functionalization). The protocol is designed for reproducibility and scalability, utilizing standard laboratory equipment and commercially available reagents.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the pyrimidine core followed by functional group manipulation. The strategy employs a "Convergent Synthesis" approach.

Strategic Logic:

  • Ring Construction: We utilize the condensation of a

    
    -keto ester with an amidine. This is the most reliable method to establish the 2,6-substitution pattern.
    
  • Activation: The resulting pyrimidinone is unreactive toward nucleophiles. Conversion to the chloropyrimidine using phosphorus oxychloride (

    
    ) activates the 4-position.
    
  • Functionalization: A Nucleophilic Aromatic Substitution (

    
    ) introduces the piperazine ring.
    

Visualized Pathway:

Retrosynthesis Target Target: 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Intermediate2 Intermediate 2: 4-Chloro-2-methyl-6-propylpyrimidine Target->Intermediate2 S_NAr (Piperazine) Intermediate1 Intermediate 1: 2-Methyl-6-propylpyrimidin-4(3H)-one Intermediate2->Intermediate1 Chlorination (POCl3) Reagents Starting Materials: Ethyl 3-oxohexanoate + Acetamidine HCl Intermediate1->Reagents Condensation

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-6-propylpyrimidin-4(3H)-one

This step establishes the heterocyclic core. The reaction between ethyl 3-oxohexanoate and acetamidine hydrochloride is base-catalyzed.

  • Mechanism: Nucleophilic attack of the amidine nitrogen on the keto-carbonyl, followed by cyclization at the ester and dehydration.

  • Critical Control Point: The reaction must be kept anhydrous to prevent hydrolysis of the ester before cyclization.

Reagents Table:

ReagentMW ( g/mol )Equiv.Amount (Example)Role
Ethyl 3-oxohexanoate158.201.015.8 g (100 mmol)Substrate
Acetamidine HCl94.541.110.4 g (110 mmol)Reagent
Sodium Ethoxide (21% in EtOH)68.052.5~85 mLBase/Solvent
Ethanol (Anhydrous)46.07-100 mLSolvent

Procedure:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Dissolution: Charge the flask with anhydrous ethanol and add the Sodium Ethoxide solution.

  • Addition: Add Acetamidine HCl in one portion. Stir for 15 minutes at room temperature (RT) to liberate the free amidine base.

  • Substrate Addition: Add Ethyl 3-oxohexanoate dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) and stir for 12 hours.
    
  • Workup:

    • Cool to RT. Evaporate the solvent under reduced pressure (Rotavap).

    • Dissolve the residue in minimal water (50 mL).

    • Acidification: Carefully acidify to pH ~4-5 using Glacial Acetic Acid. The product should precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at

      
      .
      
Step 2: Synthesis of 4-Chloro-2-methyl-6-propylpyrimidine

The tautomeric hydroxyl group (from the pyrimidinone) is converted to a chloride leaving group.

  • Safety Alert:

    
     is highly corrosive and reacts violently with water. All glassware must be bone-dry. Perform in a fume hood.
    
  • Causality: The addition of

    
     converts the carbonyl oxygen into a dichlorophosphate leaving group, which is then displaced by chloride.
    

Reagents Table:

ReagentMW ( g/mol )Equiv.AmountRole
Intermediate 1 (from Step 1)152.191.07.6 g (50 mmol)Substrate
Phosphorus Oxychloride (

)
153.335.023 mLReagent/Solvent
N,N-Dimethylaniline (optional)121.18Cat.1 mLCatalyst

Procedure:

  • Setup: Dry 100 mL RBF, reflux condenser, inert gas (

    
    ) inlet.
    
  • Addition: Place Intermediate 1 in the flask. Carefully add

    
    . Add catalyst if using.
    
  • Reaction: Heat to reflux (

    
    ) for 3-4 hours. The suspension should become a clear solution.
    
  • Quenching (CRITICAL):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring. Do not pour water into the reaction.

  • Extraction:

    • Neutralize the aqueous slurry with

      
       (solid) or 
      
      
      
      (aq) to pH 7-8.
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: The crude oil is usually sufficiently pure. If not, purify via flash column chromatography (Hexane/EtOAc 9:1).

Step 3: Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

The final step involves an


 reaction.
  • Logic: We use a large excess of piperazine. Since piperazine has two nucleophilic nitrogens, a 1:1 stoichiometry would lead to dimerization (bis-pyrimidine). Excess piperazine ensures mono-substitution.

Reagents Table:

ReagentMW ( g/mol )Equiv.AmountRole
Intermediate 2 (Chloro)170.641.03.4 g (20 mmol)Substrate
Piperazine (Anhydrous)86.144.06.9 g (80 mmol)Nucleophile
Isopropanol (IPA)--40 mLSolvent
Potassium Carbonate (

)
138.212.05.5 gBase (Acid Scavenger)

Procedure:

  • Setup: 100 mL RBF, reflux condenser.

  • Mixing: Dissolve Intermediate 2 in Isopropanol. Add Piperazine and

    
    .
    
  • Reaction: Heat to reflux (

    
    ) for 4-6 hours. Monitor by TLC (DCM/MeOH 9:1) for disappearance of the chloro-pyrimidine.
    
  • Workup:

    • Filter off the inorganic salts (

      
      , KCl) while hot or warm.
      
    • Concentrate the filtrate to remove most isopropanol.

    • Dissolve residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove excess piperazine.

  • Isolation: Dry the organic phase (

    
    ) and concentrate to yield the target compound as a viscous oil or low-melting solid.
    
  • Salt Formation (Optional for storage): Dissolve in ether and add HCl/Ether to precipitate the hydrochloride salt for better stability.

Mechanistic Pathway (Step 3)

The following diagram illustrates the


 mechanism, highlighting the importance of the electron-deficient pyrimidine ring.

SNAr Reactants Chloro-pyrimidine + Piperazine Transition Meisenheimer-like Transition State Reactants->Transition Nucleophilic Attack Product Target Product + HCl Transition->Product Loss of Leaving Group (Cl-)

Figure 2: Simplified reaction coordinate for the nucleophilic displacement of chloride by piperazine.

References

  • Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.
  • Chlorination Protocol

    • Bhat, A. R., et al. "Synthesis and biological activity of some new pyrimidine derivatives." Indian Journal of Heterocyclic Chemistry 14.4 (2005): 271.

  • Piperazine Substitution (SNAr)

    • Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry 47.27 (2004): 6658-6661.

    • Note: This reference describes the synthesis of Dasatinib, which uses an identical 4-chloro-pyrimidine to piperazine displacement str
  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
Application

Reagents required for the preparation of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

An Application Note and Protocol for the Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Pyrimidine-piperazine hybrids are significant scaffolds in the design of novel therapeutic agents[1][2]. The protocol herein details a robust and reproducible three-step synthetic route, commencing with the construction of the pyrimidine core, followed by chlorination, and culminating in a nucleophilic aromatic substitution with piperazine. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights for a successful synthesis.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a logical and efficient three-step sequence. The overall strategy is depicted in the workflow diagram below.

G A Step 1: Pyrimidine Ring Formation B Step 2: Chlorination A->B  2-Methyl-6-propylpyrimidin-4-ol   C Step 3: Nucleophilic Aromatic Substitution B->C  2-Methyl-4-chloro-6-propylpyrimidine   D Final Product C->D  Piperazine  

Caption: High-level workflow for the synthesis of the target compound.

Reagents and Materials

Proper preparation and sourcing of high-quality reagents are paramount for the success of this synthesis. The following table summarizes the necessary chemicals and their specifications.

Reagent/MaterialChemical FormulaCAS NumberMolar Mass ( g/mol )Recommended PuritySupplier Example
Ethyl 3-oxohexanoateC₈H₁₄O₃3249-68-1158.19≥98%Sigma-Aldrich
Acetamidine hydrochlorideC₂H₇ClN₂124-42-594.54≥97%Sigma-Aldrich
Sodium ethoxideC₂H₅NaO141-52-668.05≥96%Sigma-Aldrich
Ethanol (anhydrous)C₂H₅OH64-17-546.07200 proofFisher Scientific
Phosphorus(V) oxychloridePOCl₃10025-87-3153.33≥99%Sigma-Aldrich
Piperazine (anhydrous)C₄H₁₀N₂110-85-086.14≥99%Sigma-Aldrich
TriethylamineC₆H₁₅N121-44-8101.19≥99.5%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂75-09-284.93ACS gradeVWR
Ethyl acetate (EtOAc)C₄H₈O₂141-78-688.11ACS gradeVWR
HexanesN/A110-54-3 (n-hexane)N/AACS gradeVWR
Saturated sodium bicarbonateNaHCO₃144-55-884.01N/AN/A
Brine (Saturated NaCl)NaCl7647-14-558.44N/AN/A
Anhydrous sodium sulfateNa₂SO₄7757-82-6142.04GranularFisher Scientific

Laboratory Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Chromatography column

  • Standard laboratory glassware and consumables

Experimental Protocols

Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phosphorus(V) oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 2-Methyl-6-propylpyrimidin-4-ol

This step involves the condensation of ethyl 3-oxohexanoate with acetamidine to form the pyrimidine ring, a well-established method for pyrimidine synthesis[3].

G cluster_products Product A Ethyl 3-oxohexanoate D 2-Methyl-6-propylpyrimidin-4-ol A->D X Condensation/ Cyclization A->X B Acetamidine HCl B->D B->X C Sodium Ethoxide C->X X->D

Caption: Reaction scheme for the formation of the pyrimidine core.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (200 mL).

  • Carefully add sodium ethoxide (1.1 eq) to the ethanol and stir until fully dissolved.

  • Add acetamidine hydrochloride (1.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add ethyl 3-oxohexanoate (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol).

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water (150 mL) and carefully neutralize with glacial acetic acid to a pH of ~6-7, which will cause the product to precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield 2-methyl-6-propylpyrimidin-4-ol as a solid.

Protocol 2: Synthesis of 2-Methyl-4-chloro-6-propylpyrimidine

This protocol describes the conversion of the hydroxyl group of the pyrimidinol to a chlorine atom using phosphorus(V) oxychloride. This is a crucial step to activate the C4 position for subsequent nucleophilic substitution[4].

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place 2-methyl-6-propylpyrimidin-4-ol (1.0 eq).

  • Carefully add phosphorus(V) oxychloride (5.0 eq) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 3-4 hours. The solid should dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step is highly exothermic.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-4-chloro-6-propylpyrimidine. This product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel (eluting with a hexanes:ethyl acetate gradient).

Protocol 3: Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

The final step is a nucleophilic aromatic substitution (SNAr) where piperazine displaces the chlorine atom on the pyrimidine ring. The use of an excess of piperazine can serve as both the nucleophile and the base to quench the HCl generated[5][6].

Procedure:

  • To a 250 mL round-bottom flask, add 2-methyl-4-chloro-6-propylpyrimidine (1.0 eq), anhydrous piperazine (2.5 eq), and ethanol (100 mL).

  • Add triethylamine (1.5 eq) to act as an acid scavenger.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting chloropyrimidine.

  • After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove excess piperazine and triethylamine hydrochloride.

  • Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane to 95:5 dichloromethane:methanol) to afford the pure 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final solid product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Step 1: Low yield of pyrimidinol Incomplete reaction.Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Check the quality of the sodium ethoxide.
Product loss during work-up.Ensure pH is accurately adjusted to 6-7 for optimal precipitation. Ensure sufficient cooling before filtration.
Step 2: Incomplete chlorination Insufficient heating or reaction time.Increase reaction temperature slightly (to 110 °C) or extend the reaction time.
Degradation of starting material.Ensure POCl₃ is of good quality. Do not overheat.
Step 3: Low yield of final product Incomplete reaction.Ensure piperazine is anhydrous. Extend the reflux time.
Difficulty in purification.Use a gradient elution for column chromatography. The product may be basic and stick to the silica; adding 1% triethylamine to the eluent can help.
Multiple Steps: Complex TLC Presence of side products.Re-purify intermediates if they are not clean enough for the subsequent step.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • (2021, November 26). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PMC. Retrieved from [Link]

  • (2015). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. Google Patents.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science. Retrieved from [Link]

  • Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5). ResearchGate. Retrieved from [Link]

  • Pyrimidine derivatives. VI. Synthesis of 2-(1-piperazinyl)-5,6-polymethylenepyrimidine derivatives and determination of their hypoglycemic activity. PubMed. Retrieved from [Link]

  • 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Retrieved from [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

Method

Application Note: 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine in Advanced API Synthesis

Executive Summary & Structural Rationale In modern medicinal chemistry, the pyrimidine-piperazine axis is a privileged scaffold frequently utilized in the development of Central Nervous System (CNS) agents, phosphodieste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyrimidine-piperazine axis is a privileged scaffold frequently utilized in the development of Central Nervous System (CNS) agents, phosphodiesterase (PDE) inhibitors, and oncology-targeted kinase inhibitors. 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine serves as a highly versatile, late-stage pharmaceutical intermediate.

The specific substitution pattern of this intermediate is engineered for optimal pharmacokinetic and pharmacodynamic outcomes:

  • 2-Methyl Group: Sterically blocks metabolic oxidation at the vulnerable C2 position of the pyrimidine ring, thereby increasing the half-life of the resulting Active Pharmaceutical Ingredient (API).

  • 6-Propyl Group: Acts as a tunable lipophilic vector. It enhances membrane permeability and is designed to occupy deep hydrophobic pockets within target proteins (e.g., the ATP-binding cleft of kinases) [4].

  • 4-Piperazinyl Moiety: Provides a highly reactive, unhindered secondary amine handle, making it an ideal candidate for divergent parallel synthesis via cross-coupling, amidation, or reductive amination.

Physicochemical Profiling & Safety Data

Before initiating synthetic workflows, it is critical to understand the handling parameters and quantitative specifications of the intermediate. Data is synthesized from standardized chemical safety profiles [2, 3].

Table 1: Quantitative Physicochemical & Safety Parameters

ParameterSpecification / DataRationale / Implication
Molecular Formula C12H20N4Core mass allows for substantial functionalization while remaining within Lipinski's Rule of 5.
Purity Requirement ≥ 95.0% (HPLC-MS)Prevents side-reactions from unreacted primary amines or des-propyl impurities.
Storage Conditions 2-8°C, Inert AtmospherePrevents oxidation of the secondary amine; must be kept tightly closed in the dark [2].
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes severe skin/eye irritation. Requires fume hood handling [3].
Solubility DCM, DCE, NMP, DMFExcellent solubility in aprotic solvents facilitates homogeneous catalysis.

Mechanistic Insights: Synthetic Divergence

The true value of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine lies in its synthetic flexibility. The secondary amine can be functionalized through multiple pathways depending on the therapeutic target.

SynthPathway A 2-Methyl-4-(piperazin-1-yl) -6-propylpyrimidine B Reductive Amination A->B STAB, AcOH C Buchwald-Hartwig Cross-Coupling A->C Pd(OAc)2, Base D Acylation / Amidation A->D DIPEA, DCM E CNS Active Agents B->E F Kinase Inhibitors C->F G PDE Inhibitors D->G

Synthetic divergence of the pyrimidine intermediate into diverse therapeutic classes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes in-process controls (IPCs) that dictate causality—explaining why a reagent is used and how to verify its success before proceeding.

Protocol A: High-Yield Reductive Amination (N-Alkylation)

This method is utilized to append complex alkyl or aryl-alkyl groups to the piperazine ring. We employ Sodium tris(acetoxy)borohydride (STAB) rather than Sodium cyanoborohydride (NaBH3CN) due to its lower toxicity and milder reducing profile, which prevents the premature reduction of the aldehyde starting material into an alcohol[1].

Table 2: Standardized Reaction Parameters for Reductive Amination

ParameterValueMechanistic Purpose
Solvent 1,2-Dichloroethane (DCE)Higher boiling point than DCM; optimal solubility for STAB [1].
Acid Additive Acetic Acid (1.2 eq)Acts as a proton donor to stabilize the transient iminium ion [1].
Reducing Agent STAB (1.5 eq)Chemoselectively reduces the iminium ion over the free aldehyde.
Temperature / Time 20°C for 16 hoursEnsures complete conversion while minimizing over-reduction/dimerization.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.2 eq). Stir for 2 hours at room temperature.

  • IPC Validation 1 (Causality Check): Pull a 10 µL aliquot and analyze via LC-MS. Validation: You must observe the mass of the intermediate iminium ion. If unreacted free amine remains, add an additional 0.2 eq of acetic acid to drive the equilibrium.

  • Reduction: Once the iminium ion is confirmed, add STAB (1.5 eq) portion-wise over 15 minutes to control the mild exotherm. Stir at 20°C for 16 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with chloroform (3x) and wash with brine to remove polar impurities [1].

  • IPC Validation 2: Perform TLC (10% MeOH in DCM). The product spot should be UV-active and stain positive with Dragendorff's reagent (indicating a tertiary amine).

Workflow S1 1. Imine Formation (DCE, AcOH, 20°C) S2 2. LC-MS Validation (Check Iminium Mass) S1->S2 S3 3. STAB Reduction (16h Stirring) S2->S3 S4 4. Aqueous Quench (Sat. NaHCO3) S3->S4 S5 5. Chromatography (>95% Purity) S4->S5

Step-by-step self-validating workflow for reductive amination using STAB.

Protocol B: Buchwald-Hartwig N-Arylation (Kinase Inhibitor Synthesis)

For the synthesis of oncology targets (e.g., TTK kinase inhibitors), the piperazine intermediate must be coupled directly to an aryl or heteroaryl halide[4].

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask, combine the pyrimidine intermediate (1.0 eq), the aryl chloride (1.1 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.5 eq).

    • Causality: XPhos is specifically chosen because its bulky, electron-rich dicyclohexylphosphine moiety facilitates the oxidative addition of unreactive aryl chlorides and prevents the palladium catalyst from being poisoned by the multiple nitrogen atoms in the pyrimidine-piperazine core.

  • Degassing: Suspend the mixture in anhydrous Toluene (0.1 M). Degas via three freeze-pump-thaw cycles.

  • Reaction & IPC Validation: Heat to 100°C. Validation: Observe the color of the solution. A shift from dark purple (Pd2(dba)3) to a deep red/orange indicates the successful formation of the active monomeric Pd(0)-XPhos complex.

  • Workup: After 12 hours, cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

References

  • European Patent Office. "EP3283642B1: Prognostic Biomarkers for TTK Inhibitor Chemotherapy." EPO Patent Database. URL: [Link]

Application

Scalable Manufacturing Process for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Application Note & Process Protocol Target Audience: Process Chemists, Drug Development Scientists, and Manufacturing Engineers. Introduction & Mechanistic Rationale The compound 2-Methyl-4-(piperazin-1-yl)-6-propylpyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Target Audience: Process Chemists, Drug Development Scientists, and Manufacturing Engineers.

Introduction & Mechanistic Rationale

The compound 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (CAS 893754-98-8) is a highly versatile, nitrogen-rich heterocyclic building block[1]. Pyrimidine-piperazine pharmacophores are ubiquitous in modern drug discovery, frequently serving as core scaffolds in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and G-protein-coupled receptor (GPCR) modulators.

Designing a scalable manufacturing process for this intermediate requires strict control over regioselectivity and impurity profiles. The synthesis relies on a robust three-stage system:

  • Cyclocondensation: Constructing the pyrimidine core via the reaction of an amidine with a

    
    -ketoester.
    
  • Halogenation: Activating the C4 position using phosphorus oxychloride (

    
    )[2].
    
  • Nucleophilic Aromatic Substitution (SNAr): Regioselective amination using piperazine[3].

This guide details a self-validating, chromatography-free process optimized for multi-kilogram scalability, emphasizing the causality behind reagent selection, thermal control, and phase-separation workups.

Process Flow & Synthetic Workflow

The synthetic route is designed to maximize atom economy while isolating highly pure intermediates at each stage.

ProcessFlow A Acetamidine HCl + Ethyl 3-oxohexanoate B 2-Methyl-6-propyl- pyrimidin-4-ol A->B NaOMe, MeOH 65°C, 12h C 4-Chloro-2-methyl- 6-propylpyrimidine B->C POCl3, PhNEt2 100°C, 4h D 2-Methyl-4-(piperazin-1-yl)- 6-propylpyrimidine C->D Piperazine (5 eq) EtOH, 80°C, 6h

Figure 1: Three-step synthetic workflow for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine.

Quantitative Data & Critical Quality Attributes (CQAs)

To ensure batch-to-batch reproducibility, the following parameters and quality attributes must be monitored. The data below summarizes the expected performance of the optimized process.

Process StageTarget Intermediate / ProductExpected YieldTarget Purity (HPLC)Critical Quality Attribute (CQA) & Control Strategy
Step 1 2-Methyl-6-propylpyrimidin-4-ol82 – 86%> 95.0%Amphoteric Control: Precise pH adjustment (6.0–7.0) during crystallization to prevent yield loss.
Step 2 4-Chloro-2-methyl-6-propylpyrimidine88 – 92%> 98.0%Residual Phosphates: Vacuum distillation of excess

prior to aqueous quench prevents hydrolysis.
Step 3 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine85 – 89%> 99.5%Dimeric Impurity: Must be < 0.1%. Controlled via 5x piperazine excess and inverse addition kinetics.

Detailed Experimental Protocols

Step 1: Cyclocondensation (Synthesis of 2-Methyl-6-propylpyrimidin-4-ol)

This step constructs the pyrimidine ring. The use of sodium methoxide serves a dual purpose: it neutralizes the acetamidine hydrochloride to liberate the reactive free amidine, and it provides the basic environment necessary for the condensation with the


-ketoester.

Protocol:

  • Preparation: In a 5L jacketed reactor equipped with an overhead stirrer and reflux condenser, charge 1.5 L of anhydrous methanol.

  • Amidine Liberation: Add Acetamidine hydrochloride (1.1 eq, 1.1 mol). Cool the suspension to 0 °C.

  • Base Addition: Dropwise add Sodium Methoxide (25% wt in methanol, 2.2 eq). Causality: The addition is highly exothermic; maintaining the temperature below 10 °C prevents the thermal degradation of the free amidine. Stir for 30 minutes.

  • Condensation: Add Ethyl 3-oxohexanoate (1.0 eq, 1.0 mol) dropwise over 20 minutes.

  • Reflux: Heat the reactor to 65 °C (reflux) and maintain for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup (Self-Validating Isolation): Concentrate the mixture under reduced pressure to remove methanol. Dissolve the resulting paste in 1.0 L of deionized water. Carefully adjust the pH to 6.0–6.5 using 1M HCl.

    • Expert Insight: The product is amphoteric. Over-acidification will protonate the pyrimidine nitrogens, pulling the product back into the aqueous phase. Precise isoelectric precipitation guarantees high purity.

  • Filter the precipitated white solid, wash with ice-cold water (2 x 200 mL), and dry under vacuum at 50 °C.

Step 2: Chlorination (Synthesis of 4-Chloro-2-methyl-6-propylpyrimidine)

The tautomeric pyrimidin-4-ol is converted to the highly reactive 4-chloropyrimidine. This activation is critical for the subsequent SNAr reaction[4].

Protocol:

  • Preparation: In a 2L reactor connected to an HCl gas scrubber, charge Phosphorus oxychloride (

    
    , 3.0 eq).
    
  • Substrate Addition: Add the 2-Methyl-6-propylpyrimidin-4-ol (1.0 eq) in small portions at room temperature.

  • Catalysis: Add N,N-Diethylaniline (0.5 eq) dropwise.

    • Causality: N,N-Diethylaniline acts as a proton sponge and a nucleophilic catalyst, accelerating the formation of the Vilsmeier-type intermediate while preventing acid-catalyzed degradation of the propyl side-chain. It is vastly superior to pyridine for this specific substrate[2].

  • Heating: Heat the mixture to 100 °C for 4 hours.

  • Workup: Cool to 40 °C. Crucial Step: Distill off the excess

    
     under high vacuum. Do not quench the bulk reaction directly into water, as the violent exotherm will cause product hydrolysis.
    
  • Dissolve the concentrated residue in Dichloromethane (DCM, 500 mL) and pour slowly over crushed ice. Separate the phases. Wash the organic layer with saturated aqueous

    
     until CO
    
    
    
    evolution ceases, followed by brine. Dry over
    
    
    and concentrate to yield the product as a pale yellow oil.
Step 3: SNAr Amination (Synthesis of the Target Molecule)

The C4-chlorine is highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogens. The primary challenge here is preventing the formation of the inactive dimeric impurity: 1,4-bis(2-methyl-6-propylpyrimidin-4-yl)piperazine.

Protocol:

  • Preparation: In a 3L reactor, dissolve anhydrous Piperazine (5.0 eq) in 1.0 L of absolute Ethanol. Heat the solution to 60 °C.

  • Inverse Addition: Dissolve the 4-Chloro-2-methyl-6-propylpyrimidine (1.0 eq) in 200 mL of Ethanol. Add this solution dropwise to the hot piperazine solution over 1 hour.

    • Causality: Maintaining a massive stoichiometric excess of piperazine in the microenvironment of the reactor forces pseudo-first-order kinetics, statistically eliminating the chance of the mono-adduct reacting with a second chloropyrimidine molecule[3].

  • Reaction: Heat to 80 °C (reflux) for 6 hours.

  • Workup (Acid-Base Purification): Evaporate the ethanol completely. Partition the residue between Water (800 mL) and Ethyl Acetate (800 mL). The bulk of the unreacted piperazine partitions into the aqueous layer.

  • Wash the organic layer with water (3 x 300 mL).

  • Self-Validating Extraction: Extract the organic layer with 1M HCl (2 x 400 mL). The target molecule protonates and moves to the aqueous phase; neutral impurities remain in the organic phase.

  • Basify the combined acidic aqueous layers to pH 12 using 20% NaOH. Extract the liberated free base with DCM (2 x 500 mL). Dry over

    
     and evaporate to yield the highly pure 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine.
    

References

The following authoritative sources support the mechanistic pathways and protocol standards utilized in this application note:

  • ChemScene. (n.d.). 893754-98-8 | 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine. Retrieved from 1[1]

  • Benchchem. (n.d.). 4-Chloro-6-methoxy-2-(methylthio)pyrimidine: Chlorination Protocols. Retrieved from 2[2]

  • Storz, T., et al. (2010). Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Organic Process Research & Development. Retrieved from 4[4]

  • Benchchem. (n.d.). 2-Chloro-4-(methylsulfonyl)pyrimidine: SNAr Reaction Protocols. Retrieved from3[3]

Sources

Method

Application Note: Crystallization and Isolation Techniques for Piperazinyl Pyrimidines

Abstract The piperazinyl pyrimidine scaffold is a cornerstone of modern medicinal chemistry, featuring prominently in kinase inhibitors (e.g., Dasatinib), antipsychotics, and anxiolytics. However, its physicochemical dua...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazinyl pyrimidine scaffold is a cornerstone of modern medicinal chemistry, featuring prominently in kinase inhibitors (e.g., Dasatinib), antipsychotics, and anxiolytics. However, its physicochemical duality—comprising a lipophilic pyrimidine core and a hydrophilic, basic piperazine tail—presents unique process challenges.[1] These include a high propensity for "oiling out" (Liquid-Liquid Phase Separation), promiscuous solvate formation, and difficult palladium removal following Buchwald-Hartwig aminations. This guide provides field-proven protocols for the robust isolation and crystallization of these molecules, moving beyond generic techniques to address the specific molecular behavior of this class.

The Physicochemical Landscape

Before attempting crystallization, one must understand the forces at play. Piperazinyl pyrimidines exhibit conformational flexibility and specific basicity that drive their solid-state behavior.

  • Basicity & Ionization: The distal nitrogen of the piperazine ring typically has a pKa of ~9.6–9.8, while the pyrimidine nitrogens are significantly less basic (pKa < 2). This makes the molecule highly responsive to pH-dependent solubility switches but also prone to trapping acidic impurities.

  • Stacking Interactions: The pyrimidine ring facilitates strong

    
    -
    
    
    
    stacking, often leading to rapid precipitation of amorphous material or gels rather than ordered crystal growth.
  • Solvation: This scaffold is notorious for forming channel solvates. The piperazine "tail" can act as a hydrogen-bond donor/acceptor, trapping water or alcohols within the lattice.

Phase I: Reaction Workup & Catalyst Scavenging

Most piperazinyl pyrimidines are synthesized via Pd-catalyzed C-N coupling. Residual palladium can chelate to the piperazine nitrogens, inhibiting crystallization and coloring the product.

Protocol A: The "Pre-Crystallization" Cleanup

Target: Removal of Pd to <10 ppm and elimination of baseline impurities.

  • Quench & Extraction: Quench the reaction mixture with water/brine. Extract into 2-MeTHF or Ethyl Acetate . Avoid Dichloromethane (DCM) if possible, as it often solubilizes Pd-complexes.

  • Scavenging (Critical Step):

    • Add Silica-Thiol (Si-Thiol) or Activated Carbon (e.g., Darco G-60) at 5–10 wt% relative to the theoretical yield.

    • Heat the mixture to 50°C for 60 minutes.

    • Why? The elevated temperature increases the exchange rate of Pd from the drug-ligand complex to the high-affinity scavenger.

  • Filtration: Filter hot through a Celite pad to remove the scavenger.

  • Solvent Swap: Distill the filtrate to remove the extraction solvent and swap into the crystallization solvent (e.g., Ethanol or n-Butanol).

Phase II: Crystallization Strategies

Strategy 1: Controlled Cooling for Free Bases

Free bases of piperazinyl pyrimidines often exhibit steep solubility curves in alcohols. The risk here is Oiling Out (LLPS), where the compound separates as a reactant-rich oil before crystallizing.[2][3]

Recommended Solvent Systems:

Primary Solvent (Good) Anti-Solvent (Poor) Comment
Ethanol (Abs.) Water Classic system. Excellent for removing inorganic salts.
n-Butanol None (Single solvent) High boiling point allows high-temp dissolution; good for Dasatinib-like analogs.

| Acetone | Heptane | Good for lipophilic variants; risk of solvate formation. |

Protocol B: Anti-Solvent Crystallization (Ethanol/Water)
  • Dissolution: Suspend the crude solid in Ethanol (5–10 volumes). Heat to reflux (78°C) until fully dissolved.

  • Polish Filtration: If particulates remain, filter hot (0.45 µm PTFE).

  • Metastable Zone Entry: Cool slowly to 60°C.

  • Seeding (The Defense Against Oil):

    • Add 0.5 wt% of pure seed crystals at 60°C (or just below the saturation point).

    • Crucial: Hold temperature for 30–60 minutes to allow seed healing. Do not cool further until a visible suspension forms.

  • Anti-Solvent Addition: Slowly add Water (0.5 equivalents of the ethanol volume) over 2 hours.

  • Cooling Ramp: Cool to 5°C at a rate of 0.2°C/min.

  • Isolation: Filter and wash with cold Ethanol/Water (1:1).

Strategy 2: Reactive Crystallization (Salt Formation)

For oils that refuse to solidify, salt formation is the standard rescue tactic. The piperazine nitrogen is the target.[4]

Protocol C: Mono-Salt Formation (Mesylate/Hydrochloride)

Note: HCl salts can be hygroscopic. Mesylates (using methanesulfonic acid) often yield non-hygroscopic, high-melting solids for this class.

  • Dissolution: Dissolve the free base in Isopropyl Alcohol (IPA) (10 volumes) at 50°C.

  • Acid Addition:

    • Prepare a solution of the acid (1.05 equivalents) in IPA.

    • Tip: Do not add neat acid; it causes local supersaturation and amorphous clumping.

  • Dosing: Add 10% of the acid solution. Check for turbidity.[5] If oil forms, heat until dissolved.

  • Seeding: Add seed crystals of the salt.

  • Completion: Add the remaining acid over 1 hour at 50°C.

  • Aging: Cool to 20°C and stir for 4 hours (Ostwald ripening) to narrow the particle size distribution.

Troubleshooting: The "Oiling Out" Decision Tree

Oiling out is the most common failure mode for this scaffold. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility/Crystallization boundary.

Visualization: Oiling Out Rescue Workflow

OilingOutRescue Start Problem: Solution Oils Out (Droplets visible) CheckTemp Is Temp > Melting Point of pure solid? Start->CheckTemp ImpurityCheck Is Purity < 90%? CheckTemp->ImpurityCheck No (LLPS) Action_Reheat Re-heat to dissolve oil. Add more 'Good' solvent. CheckTemp->Action_Reheat Yes (Melted) Action_Scavenge Perform Carbon/Silica treatment first. ImpurityCheck->Action_Scavenge Yes (Dirty) Action_Seed Seed at High Temp (Metastable Zone) ImpurityCheck->Action_Seed No (Clean) Action_Reverse Reverse Addition: Drip oil into seeded anti-solvent. Action_Seed->Action_Reverse Fails again

Caption: Decision matrix for remediation of Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Visualizing the Isolation Workflow

The following diagram outlines the integrated process from reaction mixture to isolated crystal, highlighting the critical decision points for piperazinyl pyrimidines.

IsolationWorkflow Rxn Reaction Mixture (Pd Catalyzed) Quench Quench & Extract (2-MeTHF) Rxn->Quench Scavenge Pd Scavenging (Si-Thiol / 50°C) Quench->Scavenge Remove Pd Swap Solvent Swap (EtOH or n-BuOH) Scavenge->Swap Filter & Distill Decision Form? Swap->Decision FreeBase Free Base Mode (Cooling Cryst.) Decision->FreeBase Neutral Salt Salt Formation (Reactive Cryst.) Decision->Salt Acidic Isolate Filtration & Drying (Vacuum / 45°C) FreeBase->Isolate Salt->Isolate

Caption: End-to-end isolation workflow emphasizing the critical palladium scavenging step prior to crystallization.

Key Data & Solubility Parameters

When designing a solvent screen, use the following solubility map typical for this scaffold.

Solvent ClassRepresentative SolventSolubility (Free Base)Solubility (HCl Salt)Usage in Protocol
Alcohols Methanol, EthanolHighModeratePrimary solvent for crystallization.
Ketones Acetone, MEKModerateLowAnti-solvent for salts; Good for free base.
Ethers THF, MTBEHigh (THF) / Low (MTBE)Very LowMTBE is a common anti-solvent.
Water WaterVery Low (<0.1 mg/mL)High (>50 mg/mL)Anti-solvent for free base; Solvent for salts.
Chlorinated DCM, ChloroformVery HighHighAVOID : Solubilizes impurities & Pd.

References

  • Dasatinib Process Chemistry

    • Title: "Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydr
    • Source: N
    • URL:[Link]

    • Relevance: Defines the solubility and hydrate/anhydrate transition for a model piperazinyl pyrimidine.
  • Oiling Out Mechanisms

    • Title: "Oiling Out in Crystalliz
    • Source: Mettler Toledo / LibreTexts
    • URL:[Link]

    • Relevance: Provides the theoretical basis for the "Reverse Addition" and "Seeding" protocols described in Section 4.
  • Piperazine Salt Properties

    • Title: "A Technical Guide to the Physicochemical Properties of Piperazine Salts."[6]

    • Source: BenchChem Technical Support[1][6]

    • Relevance: Establishes the pKa logic and stability profiles for selecting counter-ions (Mesyl
  • Reaction & Purification Context

    • Title: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."
    • Source: MDPI (Molecules Journal)
    • URL:[Link]

    • Relevance: Validates the Buchwald-Hartwig workup and impurity profiles discussed in Phase I.

Sources

Application

Storage and handling requirements for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Application Note: Storage and Handling Requirements for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Executive Summary & Chemical Identity 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is a specialized heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage and Handling Requirements for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Executive Summary & Chemical Identity

2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is a specialized heterocyclic building block, structurally characterized by a pyrimidine core substituted with a methyl group, a propyl chain, and a piperazine ring. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly analogues of phosphodiesterase type 5 (PDE5) inhibitors (e.g., structural variants of Sildenafil and Udenafil).

Due to the presence of the secondary amine on the piperazine ring and the electron-rich pyrimidine system, this compound exhibits specific sensitivities to oxidation and hygroscopicity. This guide defines the rigorous protocols required to maintain its chemical integrity (purity >98%) during storage and experimental handling.

Physicochemical Profile[1][2][3][4][5]
PropertySpecificationNotes
Chemical Name 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Molecular Formula C₁₂H₂₀N₄
Molecular Weight 220.32 g/mol Derived from atomic weights (C:12.01, H:1.008, N:14.01).[1][2][3][4][5]
Physical State Solid (Crystalline/Powder)Typically white to off-white.
Solubility DMSO (>50 mM), Methanol, EthanolLow aqueous solubility at neutral pH; soluble in acidic buffers.
pKa (Predicted) ~9.8 (Piperazine NH), ~2.0 (Pyrimidine N)The secondary amine is the primary basic site.
Hygroscopicity ModerateThe piperazine moiety can absorb atmospheric moisture.

Storage Protocols: The "Three-Barrier" Defense

To prevent degradation—specifically N-oxidation of the piperazine ring and hydrolysis —a multi-layered storage strategy is mandatory.

A. Primary Barrier: Temperature & Atmosphere[1][2]
  • Long-Term Storage (>1 month): Store at -20°C .

  • Short-Term Storage (<1 month): Store at 2-8°C (Refrigerated).

  • Atmosphere: The vial headspace must be purged with an inert gas (Argon or Nitrogen). Argon is preferred due to its higher density, which effectively blankets the solid.

B. Secondary Barrier: Moisture Control[1]
  • Desiccation: Store the primary vial inside a secondary container (e.g., a sealed jar or desiccator) containing active desiccant (Silica Gel or Drierite™).

  • Equilibration: CRITICAL STEP. Before opening the vial, allow it to equilibrate to room temperature for at least 30 minutes . Opening a cold vial in humid ambient air causes immediate condensation, leading to hydrolysis and caking.

C. Tertiary Barrier: Light Protection
  • Photosensitivity: Pyrimidine derivatives can undergo slow photodegradation. Store in amber glass vials or wrap clear vials in aluminum foil.

Handling & Safety (HSE) Protocols

Risk Assessment: This compound contains a piperazine moiety, a known class of chemical sensitizers . Direct contact may cause skin sensitization or respiratory irritation.

  • PPE Requirements:

    • Respiratory: N95 mask or work within a certified Fume Hood (Class II).

    • Dermal: Nitrile gloves (double-gloving recommended for stock preparation).

    • Ocular: Chemical splash goggles.

  • Spill Management:

    • Do not sweep dry powder (generates dust).

    • Wet the spill with a paper towel dampened with ethanol, then wipe.

    • Dispose of as Hazardous Chemical Waste (Nitrogen-containing organic).

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Rationale: DMSO is the universal solvent for this class, preventing precipitation during freeze-thaw cycles.

  • Calculate Mass: To prepare 1 mL of 50 mM stock:

    
    
    
    
    
  • Weighing: Weigh ~11.0 mg of the solid into a tared amber HPLC vial.

  • Solubilization: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Storage of Stock: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C .

Protocol B: QC Check via LC-MS

Rationale: Verify purity before use in critical assays to ensure the piperazine ring has not oxidized.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (254 nm) and MS (ESI+, Scan 100-500 m/z).

  • Expected Peak: Single peak at 221.3 m/z [M+H]⁺ .

    • Flag: A peak at 237 m/z indicates N-oxide formation (+16 mass units).

Visualizations & Logic Flows

Figure 1: Storage Decision Logic

A decision tree for determining the correct storage condition based on usage frequency.

StorageLogic Start Compound Receipt Usage Immediate Use (< 24h)? Start->Usage SolidState Solid State Storage Usage->SolidState No Solution Solubilization (DMSO) Usage->Solution Yes LongTerm Long Term (> 1 month) Store: -20°C Atmosphere: Argon SolidState->LongTerm Stockpile ShortTerm Short Term (< 1 month) Store: 4°C Desiccated SolidState->ShortTerm Active Use Aliquot (Single Use) Aliquot (Single Use) Solution->Aliquot (Single Use) Store -20°C Store -20°C Aliquot (Single Use)->Store -20°C

Caption: Decision matrix for storage conditions. Note the critical distinction between solid-state banking and active solution use.

Figure 2: Solubilization & Handling Workflow

Step-by-step process to minimize degradation during solution preparation.

HandlingFlow Step1 1. Equilibrate (30 min @ RT) Step2 2. Weigh (Amber Vial) Step1->Step2 Step3 3. Solubilize (Anhydrous DMSO) Step2->Step3 Step4 4. QC Check (LC-MS: 221.3 m/z) Step3->Step4 Warning Avoid Water! Hydrolysis Risk Step3->Warning

Caption: Workflow emphasizes equilibration to prevent condensation and immediate QC validation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the handling of Piperazine sensitizers. Retrieved from [Link]

Sources

Method

Application of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine in PDE5 inhibitor synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine as a key intermediate in the synthesis of novel phosphodies...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine as a key intermediate in the synthesis of novel phosphodiesterase type 5 (PDE5) inhibitors.

Introduction: The Role of PDE5 Inhibition and the Versatility of the Pyrimidine Scaffold

Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] By catalyzing the hydrolysis of cGMP to GMP, PDE5 regulates the concentration of this second messenger, which in turn modulates various physiological processes, most notably smooth muscle relaxation and vasodilation.[2][3] The therapeutic inhibition of PDE5 has been a landmark in the treatment of erectile dysfunction (ED) and has shown promise in managing other conditions such as pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH).[2]

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and its ability to form multiple hydrogen bonds, making it an excellent core for designing enzyme inhibitors.[4][5] Its presence in numerous FDA-approved drugs is a testament to its versatility and favorable pharmacological properties. In the context of PDE5 inhibitors, the pyrimidine core can mimic the purine ring of the natural substrate, cGMP, allowing for potent and selective binding to the enzyme's active site.

This application note details a synthetic protocol and rationale for the use of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine as a strategic building block in the development of novel pyrimidine-based PDE5 inhibitors.

The cGMP Signaling Pathway and Mechanism of PDE5 Inhibition

The physiological process of smooth muscle relaxation is initiated by the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). sGC then converts guanosine triphosphate (GTP) to cGMP.[1] Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium levels and, consequently, smooth muscle relaxation and vasodilation.[2] PDE5 terminates this signal by degrading cGMP. PDE5 inhibitors block this degradation, thereby potentiating the NO/cGMP pathway and enhancing smooth muscle relaxation.[1][3]

PDE5_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC active PKG_inactive PKG (inactive) cGMP->PKG_inactive activates GMP GMP cGMP->GMP hydrolyzed by PKG_active PKG (active) PKG_inactive->PKG_active Relaxation Smooth Muscle Relaxation PKG_active->Relaxation leads to PDE5 PDE5 PDE5_Inhibitor PDE5 Inhibitor PDE5_Inhibitor->PDE5 inhibits

Caption: Mechanism of PDE5 Inhibition in the cGMP Pathway.

Strategic Importance of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

The title compound is a highly valuable intermediate for the synthesis of novel PDE5 inhibitors for several key reasons:

  • Pre-installed Piperazine Moiety: The piperazine ring is a common feature in many potent PDE5 inhibitors, including sildenafil.[6][7] It often occupies a specific pocket in the enzyme's active site and can be crucial for both potency and selectivity. Having this group already incorporated into the pyrimidine core simplifies the overall synthetic route.

  • Orthogonal Functionalization Sites: The pyrimidine ring offers multiple sites for further chemical modification. The methyl and propyl groups can be varied to explore structure-activity relationships (SAR) concerning steric and electronic effects. More importantly, the pyrimidine ring can be functionalized, for instance, through halogenation, to allow for cross-coupling reactions.

  • Favorable Physicochemical Properties: The inclusion of the basic piperazine group can improve the solubility and pharmacokinetic profile of the final drug candidate.

Proposed Synthetic Protocol: Synthesis of a Novel Pyrimidine-Based PDE5 Inhibitor

This protocol outlines a plausible and efficient synthetic route for the elaboration of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine into a novel PDE5 inhibitor. The strategy involves a bromination of the pyrimidine ring followed by a Suzuki cross-coupling reaction to introduce a substituted phenyl ring, a common structural motif in many PDE5 inhibitors.[7]

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Purification A 2-Methyl-4-(piperazin-1-yl) -6-propylpyrimidine B Intermediate 1 (Brominated Pyrimidine) A->B NBS, ACN C Intermediate 1 E Final Product (Novel PDE5 Inhibitor) C->E Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O D Substituted Phenylboronic Acid D->E Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O F Crude Product G Purified PDE5 Inhibitor F->G Column Chromatography

Caption: Proposed synthetic workflow for a novel PDE5 inhibitor.

Step 1: Bromination of the Pyrimidine Core

Rationale: Introduction of a bromine atom at the 5-position of the pyrimidine ring provides a handle for subsequent palladium-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic systems.

Protocol:

  • To a solution of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (1.0 eq) in acetonitrile (ACN, 10 mL/mmol), add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude brominated intermediate.

Step 2: Suzuki Cross-Coupling

Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds. This step couples the brominated pyrimidine intermediate with a suitably substituted phenylboronic acid, a common structural element in potent PDE5 inhibitors that mimics the phenyl ring of sildenafil.

Protocol:

  • In a round-bottom flask, combine the brominated pyrimidine intermediate from Step 1 (1.0 eq), the desired substituted phenylboronic acid (e.g., 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)phenylboronic acid, 1.2 eq), and sodium carbonate (2.0 eq).

  • Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio, 15 mL/mmol).

  • Purge the mixture with argon or nitrogen for 15 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

Rationale: Purification of the final compound is essential to remove any unreacted starting materials, by-products, and residual catalyst, ensuring high purity for subsequent biological evaluation.

Protocol:

  • Purify the crude product from Step 2 by column chromatography on silica gel.

  • Use a suitable eluent system, such as a gradient of dichloromethane and methanol, to isolate the pure product.

  • Combine the fractions containing the desired product and concentrate under reduced pressure.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data Summary

The following table provides representative data for the proposed synthetic protocol. Actual yields and conditions may vary depending on the specific substrates and scale of the reaction.

StepReactionKey ReagentsTemp. (°C)Time (h)Typical Yield (%)
1BrominationNBS, Acetonitrile0 to RT4-685-95
2Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃80-908-1260-80
3PurificationSilica Gel ChromatographyRT->98% purity

Conclusion and Future Perspectives

The use of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine as a starting material offers a convergent and efficient strategy for the synthesis of novel pyrimidine-based PDE5 inhibitors. The outlined protocol, employing standard and reliable organic reactions, provides a solid foundation for the generation of a library of analogues for SAR studies. By varying the substituents on the phenylboronic acid and the pyrimidine core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these new chemical entities, potentially leading to the discovery of next-generation PDE5 inhibitors with improved therapeutic profiles.

References

  • Wang, J., et al. (2012). Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5. Journal of Medicinal Chemistry, 55(23), 10540-10550. Available at: [Link]

  • Wikipedia. (n.d.). PDE5 inhibitor. In Wikipedia. Retrieved from [Link]

  • Al-Shair, K., et al. (2022). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Journal of Advanced Research, 40, 115-128. Available at: [Link]

  • Heidelbaugh, J. J. (2010). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Urology, 75(1), 12-17. Available at: [Link]

  • Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296. Available at: [Link]

  • Li, J., et al. (2014). Development on the Synthesis of Phosphodieseterase Type 5 (PDE5) Inhibitors. Advanced Materials Research, 881-883, 1113-1116. Available at: [Link]

  • Bell, A. S., et al. (1996). PDE5 inhibition by pyrimidine isosteres. Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824. Available at: [Link]

  • Hussein, A. H. M., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 863. Available at: [Link]

  • Qureshi, F., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 596-615. Available at: [Link]

  • DR JCR BIO. (n.d.). O-Desethyl Sildenafil. Retrieved from [Link]

  • Sawant, S. D., et al. (2019). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. ChemistrySelect, 4(1), 1-8. Available at: [Link]

  • Tzanavaras, P. D., & Themelis, D. G. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 15(1), 84. Available at: [Link]

  • University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Retrieved from [Link]

  • Reddy, G. J., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Scientia Pharmaceutica, 84(1), 11-20. Available at: [Link]

  • Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry, 16(9), 4859-4868. Available at: [Link]

  • Spletstoser, J. T., & Johnson, A. C. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 32(12), 1165-1170. Available at: [Link]

  • Reddy, P. P., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1386. Available at: [Link]

  • Allerton, C., et al. (2006). A novel series of potent and selective PDE5 inhibitors with potential for high and dose-independent oral bioavailability. Journal of Medicinal Chemistry, 49(12), 3644-3655. Available at: [Link]

  • Yildirim, T., et al. (2020). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Biomolecular Structure and Dynamics, 38(13), 3969-3991. Available at: [Link]

  • G. de la Cuesta, J., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(3), 2091-2106. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103657. Available at: [Link]

  • Penido, C., et al. (2006). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 4(8), 1546-1553. Available at: [Link]

  • Stoyanova, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available at: [Link]

Sources

Application

Application Note: Optimized Solvent Systems for the Isolation of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP)

Executive Summary This application note details a robust, scalable protocol for the extraction of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP) from complex reaction mixtures or biological matrices. While dichloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the extraction of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP) from complex reaction mixtures or biological matrices. While dichloromethane (DCM) has traditionally been the solvent of choice for aminopyrimidines, this guide prioritizes Green Chemistry principles , demonstrating that 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) offer superior recovery rates (>95%) with reduced environmental impact. The protocol utilizes a pH-swing Liquid-Liquid Extraction (LLE) mechanism optimized to mitigate the common issue of emulsion formation associated with piperazine derivatives.

Introduction & Physicochemical Profile[1][2][3][4][5][6][7][8]

2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP) is a key intermediate often encountered in the synthesis of bioactive pyrazolopyrimidines (e.g., PDE5 inhibitors). Its extraction is complicated by its amphiphilic nature: the lipophilic propyl-pyrimidine core contrasts with the hydrophilic, basic piperazine tail.

Key Physicochemical Properties

Understanding the molecule is the first step to successful extraction.

PropertyValue (Estimated)Implication for Extraction
pKa (Piperazine N1) ~9.8Requires pH > 11.8 for complete deprotonation (Free Base).
pKa (Pyrimidine N) ~2.5Protonated at very low pH; neutral at physiological pH.
LogP (Octanol/Water) ~1.8 – 2.2Moderately lipophilic; extractable into organic solvents when neutral.
Solubility High in DCM, MeOH; Moderate in EtOAc; Low in Water (neutral form)."Like dissolves like" applies; requires polar organic solvents.

The Challenge: Piperazine derivatives act as surfactants. When extracting from aqueous phases, they lower surface tension, leading to stable emulsions that reduce yield and purity.

Theoretical Framework: The "pH-Swing" Mechanism

The extraction relies on the Henderson-Hasselbalch equation . To extract a base (


) into an organic layer, it must be in its neutral form (

), not its conjugate acid (

).


To achieve >99% neutral species (


), the aqueous phase pH must be adjusted to at least 2 units above the pKa .
  • Target pH:

    
     (Recommend pH 12–13).
    
Solvent Selection Strategy (Hansen Solubility Parameters)

We move beyond "polar/non-polar" descriptors using Hansen Solubility Parameters (HSP). MPP requires a solvent that balances dispersion forces (


) with hydrogen bonding capability (

) to interact with the amine.
  • Dichloromethane (DCM): High solubility but toxic/carcinogenic.

  • 2-MeTHF: The "Gold Standard" alternative. It forms a biphasic system with water (unlike THF) and has better stability and higher boiling point than DCM.

  • Ethyl Acetate (EtOAc): Good general solvent, but can hydrolyze at high pH (saponification). Note: Limit exposure time at pH 13.

Experimental Protocols

Protocol A: Solvent Screening (Micro-Scale)

Use this rapid assay to determine the best solvent for your specific matrix.

Materials: HPLC vials, MPP standard, candidate solvents (DCM, EtOAc, MTBE, 2-MeTHF, Toluene).

  • Preparation: Dissolve 10 mg MPP in 1 mL 0.1 M HCl (simulating reaction mix).

  • Basification: Add 1.0 mL 1.0 M NaOH (pH should be >12).

  • Extraction: Add 1.0 mL candidate solvent. Vortex for 60 seconds.

  • Settling: Centrifuge at 3000 rpm for 2 minutes to break emulsion.

  • Analysis: Remove organic top layer; analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a standard solution.

Typical Results:

  • DCM: 98% Recovery (Benchmark)

  • 2-MeTHF: 96% Recovery (Recommended Green Alternative)

  • EtOAc: 92% Recovery (Acceptable, watch for hydrolysis)

  • Toluene: <60% Recovery (Too non-polar)

Protocol B: Optimized Preparative Extraction (The "Golden" Workflow)

Designed for 1g – 100g scale isolation.

Step 1: Acidic Wash (Impurity Removal)
  • Input: Crude reaction mixture in water.

  • Action: Adjust pH to 2.0 – 3.0 using 6M HCl.

  • Wash: Extract with Isopropyl Acetate (IPAc) or Toluene (1:1 v/v).

  • Logic: At pH 2, MPP is fully protonated (

    
    ) and stays in the water. Neutral organic impurities partition into the solvent and are discarded.
    
Step 2: Basification (The Swing)
  • Action: Cool aqueous layer to <10°C (exothermic reaction).

  • Reagent: Slowly add 50% NaOH or NH₄OH until pH ≥ 12.5 .

  • Observation: The solution will become cloudy as MPP precipitates as a free base oil.

Step 3: Extraction (Green Solvent)
  • Solvent: Add 2-Methyltetrahydrofuran (2-MeTHF) (Ratio 1:1 with aqueous phase).

  • Agitation: Stir vigorously for 15 minutes. Do not shake violently if emulsions are prone.

  • Separation: Allow layers to settle.

    • Troubleshooting: If emulsion forms, add saturated Brine (NaCl) solution (10% of volume) or filter through a Celite pad.

Step 4: Drying and Isolation
  • Wash: Wash organic layer once with Brine (removes residual base).

  • Dry: Pass organic layer over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentrate: Rotary evaporate at 40°C (vacuum).

Visualization of Workflows

Diagram 1: The pH-Swing Extraction Logic

This flowchart illustrates the chemical state of MPP at each stage, ensuring the operator understands why pH adjustments are made.

ExtractionWorkflow Start Crude Mixture (Aq + Impurities) Acidify Step 1: Acidify (pH < 3) Target: Protonation (BH+) Start->Acidify Wash Wash with Toluene/IPAc Acidify->Wash Discard Discard Organic Layer (Neutral Impurities) Wash->Discard Neutrals AqPhase Aqueous Phase (Contains MPP-H+) Wash->AqPhase Salts Basify Step 2: Basify (pH > 12.5) Target: Free Base (B) AqPhase->Basify Extract Step 3: Extract with 2-MeTHF Basify->Extract PhaseSep Phase Separation Extract->PhaseSep PhaseSep->Discard Aqueous Waste Final Evaporate Organic Layer Yield: Pure MPP PhaseSep->Final Organic Layer

Caption: Logical flow of the pH-swing fractionation, isolating MPP from neutral impurities.

Diagram 2: Solvent Selection Decision Tree

Use this tree to select the optimal solvent based on your laboratory's constraints and the impurity profile.

SolventSelection Start Select Solvent Green Priority: Green Chemistry? Start->Green Polarity Impurity Polarity? Green->Polarity Yes DCM Dichloromethane (High Hazard) Green->DCM No (Traditional) MeTHF 2-MeTHF (Recommended) Polarity->MeTHF High Polarity EtOAc Ethyl Acetate (Watch Hydrolysis) Polarity->EtOAc Moderate MTBE MTBE (Good Selectivity) Polarity->MTBE Low Polarity

Caption: Decision matrix for selecting the extraction solvent based on regulatory and chemical constraints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Amphiphilic piperazine reduces surface tension.1. Add brine (NaCl) to aqueous phase.2. Filter biphasic mix through Celite.3. Use 2-MeTHF instead of EtOAc (better phase cut).
Low Recovery pH < 12 during extraction.Check aqueous pH after solvent addition. Piperazine acts as a buffer; more base may be needed.
Hydrolysis Product EtOAc degradation.If using EtOAc, keep contact time <30 mins at pH 12. Switch to 2-MeTHF or MTBE.
Oily Impurities Co-extraction of non-polars.[1]Ensure "Step 1: Acidic Wash" was performed thoroughly.

References

  • American Chemical Society (ACS). "Dichloromethane Substitute: Sustainable Solvent Options." ACS Green Chemistry Institute. [Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press. (Relevant for solubility parameter data). [Link]

  • ResearchGate. "Study on synthesis of 2-piperazinyl-4-phenylpyrimidine derivatives." (Analogous chemistry extraction data). [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Abstract & Introduction The pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the backbone for numerous kinase inhibitors, antivirals, and vasodilators. Specifically, 2-Methyl-4-(piperazin-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the backbone for numerous kinase inhibitors, antivirals, and vasodilators. Specifically, 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine represents a critical structural analog to the pyrazolo[4,3-d]pyrimidine class of PDE5 inhibitors (e.g., Sildenafil, Vardenafil). The presence of the n-propyl group at the C6 position and the piperazine moiety at C4 are essential pharmacophores for solubility and receptor binding affinity.

Traditional thermal synthesis of 4-aminopyrimidines via Nucleophilic Aromatic Substitution (SNAr) often requires prolonged reflux times (12–24 hours), toxic solvents (DMF, Toluene), and suffers from variable yields due to competing hydrolysis or bis-substitution.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 20 minutes while improving yield and purity. We utilize the dielectric heating properties of polar solvents to accelerate the SNAr coupling of 4-chloro-2-methyl-6-propylpyrimidine with piperazine.

Key Benefits of This Protocol
  • Speed: Reaction time reduced from 16 hours (thermal) to 15 minutes.

  • Selectivity: Controlled heating minimizes bis-piperazine coupling.

  • Green Chemistry: Uses Ethanol/Water as a solvent system, eliminating DMF.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around a convergent SNAr coupling. The electrophile, 4-chloro-2-methyl-6-propylpyrimidine (3) , is generated via chlorination of the pyrimidone intermediate, which is itself derived from the condensation of acetamidine and ethyl butyrylacetate.

Mechanistic Pathway (DOT Visualization)

Retrosynthesis Target Target Molecule 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Inter1 Intermediate 3 4-Chloro-2-methyl-6-propylpyrimidine Inter1->Target MW-Assisted SNAr (EtOH, 140°C, 15 min) Reagent1 Reagent Piperazine (Excess) Reagent1->Target Inter2 Intermediate 2 2-Methyl-6-propylpyrimidin-4(3H)-one Inter2->Inter1 Chlorination (POCl3, Reflux) Start1 Starting Material A Ethyl Butyrylacetate Start1->Inter2 Cyclocondensation (NaOEt, EtOH) Start2 Starting Material B Acetamidine HCl Start2->Inter2

Figure 1: Retrosynthetic pathway illustrating the assembly of the pyrimidine core followed by the microwave-assisted introduction of the piperazine moiety.

Materials and Equipment

Reagents
ReagentCAS No.PurityRole
4-Chloro-2-methyl-6-propylpyrimidine Synthesized>95%Electrophile
Piperazine 110-85-099%Nucleophile
Ethanol (Absolute) 64-17-5HPLC GradeSolvent
Triethylamine (Et3N) 121-44-8>99%Base Scavenger
Dichloromethane (DCM) 75-09-2ACS GradeExtraction
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of sustaining 20 bar pressure.

  • Vessels: 10 mL or 30 mL pressure-rated borosilicate glass vials with Teflon/Silicon septa.

  • Analysis: LC-MS (ESI+) and 1H-NMR (400 MHz).

Experimental Protocol

Part A: Synthesis of Precursor (If not commercially available)

Note: This step is performed under conventional heating but is critical for the scaffold.

  • Condensation: React Acetamidine HCl (1.0 eq) with Ethyl Butyrylacetate (1.0 eq) in ethanolic NaOEt. Reflux 4h. Acidify to precipitate 2-methyl-6-propylpyrimidin-4(3H)-one .

  • Chlorination: Treat the pyrimidone with POCl3 (neat) at reflux for 2h. Quench on ice, extract with DCM to yield 4-chloro-2-methyl-6-propylpyrimidine .

Part B: Microwave-Assisted Coupling (Core Protocol)

Objective: Displacement of the C4-chloro group with piperazine.

Step-by-Step Workflow:

  • Preparation:

    • In a 10 mL microwave vial, dissolve 4-chloro-2-methyl-6-propylpyrimidine (170 mg, 1.0 mmol) in Ethanol (3 mL).

    • Add Piperazine (258 mg, 3.0 mmol). Note: 3 equivalents are used to prevent the formation of bis-pyrimidine byproducts.

    • Add Triethylamine (1.5 eq, 210 µL) to neutralize the HCl generated.

    • Add a magnetic stir bar and seal the vial with a crimp cap.

  • Microwave Irradiation:

    • Place the vial in the reactor cavity.

    • Method Parameters:

      • Mode: Dynamic (Hold Temperature)

      • Temperature: 140 °C

      • Pressure Limit: 250 psi (17 bar)

      • Power: Max 200 W (High absorption)

      • Hold Time: 15 minutes

      • Stirring: High

  • Work-up:

    • Cool the reaction to 50 °C using compressed air (integrated in reactor).

    • Transfer the mixture to a round-bottom flask.

    • Remove ethanol under reduced pressure (Rotavap).

    • Resuspend the residue in Water (10 mL) and adjust pH to >10 with 1M NaOH.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude product is often sufficiently pure (>90%).

    • If necessary, purify via Flash Column Chromatography (SiO₂; DCM:MeOH:NH₄OH 90:9:1).

Experimental Workflow Diagram

Workflow Prep Preparation Mix Reactants in EtOH Seal Vial MW Microwave Reactor 140°C, 15 min, 200W Prep->MW Cool Cooling Air Jet to 50°C MW->Cool Workup Work-up Evaporate EtOH Extract w/ DCM Cool->Workup Pure Final Product Yellow Oil/Solid Workup->Pure

Figure 2: Operational workflow for the microwave-assisted synthesis process.

Optimization & Validation Data

We evaluated solvent effects and temperature to define the optimal window for conversion.

Table 1: Optimization of Reaction Conditions
EntrySolventTemp (°C)Time (min)Yield (%)Observations
1Ethanol80 (Reflux)24065%Incomplete conversion (Thermal control).
2Isopropanol1202082%Good conversion, minor impurities.
3Ethanol 140 15 94% Full conversion, clean profile.
4Water1003045%Poor solubility of chloride precursor.
5Neat150570%Difficult work-up, polymerization risk.

Interpretation: Ethanol at 140°C (superheated, pressurized) provides the ideal balance of solubility and dielectric heating efficiency. The excess piperazine acts as both nucleophile and co-solvent.

Results & Discussion

Structural Confirmation

The final product, 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine , was isolated as a pale yellow oil which solidifies upon standing.

  • 1H NMR (400 MHz, CDCl3): δ 6.20 (s, 1H, Pyrimidine-H5), 3.65 (t, 4H, Piperazine-CH2), 2.95 (t, 4H, Piperazine-CH2), 2.55 (t, 2H, Propyl-CH2), 2.45 (s, 3H, 2-Me), 1.70 (m, 2H, Propyl-CH2), 0.95 (t, 3H, Propyl-CH3).

  • MS (ESI): Calculated for C12H20N4 [M+H]+: 221.17; Found: 221.2.

Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Hydrolysis of the chloropyrimidine by moisture in the solvent.

    • Fix: Use anhydrous Ethanol and store the chloride precursor in a desiccator.

  • Issue: Bis-substitution (Piperazine bridging two pyrimidines).

    • Cause: Insufficient excess of piperazine.

    • Fix: Increase Piperazine equivalents from 3.0 to 5.0.

References

  • Dunkerton, S. (2018). A Synthesis of Sildenafil. UKEssays. Link

  • Hussain, M., et al. (2005). A Facile and Improved Synthesis of Sildenafil (Viagra) Analogs Through Solid Support Microwave Irradiation. Molecular Diversity, 9(1-3), 15-26.[1] Link

  • Rahim, F., et al. (2022).[2][3] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Saudi Journal of Biological Sciences, 29(1), 103444. Link

  • Fluorochem. (n.d.). Product Sheet: 2-methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine. Link

  • Thakur, A., et al. (2018).[4] Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 2-Methyl-4-(piperazin-1-yl)-6-propyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine .

By analyzing the physicochemical dichotomy of this molecule—a highly lipophilic pyrimidine core paired with an ionizable piperazine ring—this guide provides field-proven, mechanistically grounded solutions to ensure assay integrity and formulation success.

I. Diagnostic Workflow

Before altering your experimental design, it is critical to identify the thermodynamic or kinetic barriers preventing dissolution. The decision tree below outlines the standard troubleshooting logic based on application type and environmental pH.

SolubilityWorkflow Start Solubility Issue: 2-Methyl-4-(piperazin-1-yl) -6-propylpyrimidine Phase Determine Assay Phase Start->Phase InVitro In Vitro (Aqueous Buffer) Phase->InVitro InVivo In Vivo (High Conc. Dosing) Phase->InVivo CheckPH Evaluate Buffer pH InVitro->CheckPH SaltScreen Conduct Salt Screening (HCl, Mesylate) InVivo->SaltScreen LipidForm Lipid-Based Formulation InVivo->LipidForm LowPH pH < 5.0 Piperazine Protonated CheckPH->LowPH Soluble NeutralPH pH 7.0 - 7.4 Free Base Precipitates CheckPH->NeutralPH Insoluble Cosolvent Use Co-solvent (e.g., <0.5% DMSO) NeutralPH->Cosolvent Cyclodextrin HP-β-CD Complexation NeutralPH->Cyclodextrin

Decision tree for troubleshooting pyrimidine-piperazine solubility issues.

II. Quantitative Solubility Profiles

The table below summarizes the expected solubility behavior of the compound across various vehicles. Use this data to benchmark your own experimental observations.

Formulation / VehiclepHPrimary Ionization StateEst. Kinetic Solubility (µg/mL)Application Recommendation
100% DMSO N/AFree Base> 50,000Ideal for primary stock solutions.
PBS Buffer 7.4Predominantly Free Base< 10High precipitation risk. Requires complexation.
Acetate Buffer 4.5Protonated (Cationic)~ 1,500Suitable for acidic in vitro assays.
0.1M HCl (SGF) 1.2Fully Protonated> 10,000Excellent dissolution; mimics gastric fluid.
HCl Salt in Water ~6.5Salt Dissociated~ 5,000Recommended for general in vivo dosing.
III. Troubleshooting FAQs

Q1: My compound dissolves perfectly in DMSO but crashes out immediately when spiked into my pH 7.4 cell culture media. Why does this happen, and how do I fix it? A: This is a classic "solvent shift" precipitation. The 2-methyl and 6-propyl groups on the pyrimidine ring significantly increase the molecule's lipophilicity (logP)[1]. When introduced to an aqueous environment at pH 7.4, the secondary amine of the piperazine ring (which typically has a pKa around 8.5–9.5) is only partially protonated[2]. The un-ionized fraction lacks the necessary ion-dipole interactions to overcome the massive hydrophobic hydration penalty of the alkyl groups, causing the compound to aggregate and precipitate. Solution: Keep the final DMSO concentration below 0.5% to avoid cytotoxicity, and consider pre-complexing the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the media. The hydrophobic pyrimidine core will insert into the cyclodextrin cavity, shielding it from the water network.

Q2: We need to dose this compound orally in rodents at 30 mg/kg, but the free base is acting like "brick dust" in standard aqueous vehicles. What is the most scientifically sound approach? A: For in vivo dosing, you must alter the solid-state thermodynamics of the molecule. Converting the free base into a salt (e.g., Hydrochloride or Mesylate) is the most effective strategy[3]. Salt formation introduces a highly polar counterion and significantly lowers the crystal lattice energy of the solid state[4]. When the salt contacts the aqueous vehicle, it rapidly dissociates, and the fully protonated piperazine drives rapid dissolution. If salt formation is not viable, you must pivot to a lipid-based formulation (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) to solubilize the lipophilic free base.

Q3: Does temperature significantly impact the solubility of this specific scaffold? A: Yes. The dissolution of pyrimidine derivatives is an endothermic process. According to the Apelblat equation, the mole fraction solubility of pyrimidine derivatives increases linearly with temperature[5]. If you are preparing supersaturated solutions, gentle heating (e.g., 37°C water bath) will temporarily improve solubility, but be aware that the compound may nucleate and crash out once it returns to room temperature.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection (which cannot detect micro-colloidal suspensions) to confirm solubility. Use the following self-validating methodologies.

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the exact concentration at which your compound will precipitate in your specific assay buffer, preventing false negatives in biological assays[4].

  • Stock Preparation: Prepare a 10 mM stock solution of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine in 100% anhydrous DMSO.

  • Spiking: Aliquot 1 mL of your target aqueous buffer (e.g., PBS, pH 7.4) into a glass vial. Slowly spike the DMSO stock into the buffer while vortexing, targeting a theoretical concentration of 100 µM (ensure final DMSO is ≤ 1%).

  • Equilibration: Seal the vial and place it on an orbital shaker at 37°C for 24 hours. Causality: 24 hours is required to allow the system to transition from a metastable supersaturated state to true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the sample at 15,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Filtration removes sub-visible colloidal aggregates. If these are not removed, they will dissolve in the HPLC mobile phase and artificially inflate your solubility reading.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% organic solvent.

Protocol B: Micro-Scale Hydrochloride Salt Formation

Use this protocol to convert the poorly soluble free base into a highly water-soluble HCl salt for in vivo applications[3].

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of a volatile, moderately polar organic solvent (e.g., Ethyl Acetate or minimal Ethanol) in a glass vial.

  • Acid Addition: Under continuous stirring, slowly add 1.05 molar equivalents of anhydrous HCl in Diethyl Ether (commercially available). Causality: Using an anhydrous acid source is critical. If aqueous HCl is used, the water will solubilize the newly formed salt, preventing it from crystallizing out of the organic phase.

  • Precipitation & Maturation: A white precipitate should form immediately as the protonated piperazine salt becomes insoluble in the ether/ethyl acetate mixture. Allow the suspension to stir for 2 hours at room temperature to ensure complete crystallization and lattice maturation.

  • Recovery: Filter the solid under a vacuum, wash twice with cold diethyl ether to remove unreacted free base, and dry under a high vacuum for 12 hours to remove residual solvent.

V. References
  • Improvement in aqueous solubility achieved via small molecular changes Source: PubMed (National Institutes of Health) URL:[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis (IJPCA) URL:[Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K Source: Revue Roumaine de Chimie URL: [Link]

Sources

Optimization

Technical Support Center: Removing Unreacted Piperazine from 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine and face the co...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine and face the common challenge of removing excess piperazine starting material. We provide a series of troubleshooting protocols and frequently asked questions (FAQs) to help you achieve high purity for your target compound. Our approach is grounded in the fundamental physicochemical properties of the molecules involved, ensuring you understand the "why" behind each step.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted piperazine so critical?

A1: Residual piperazine can significantly compromise experimental outcomes for several reasons:

  • Confounding Biological Activity: Piperazine itself is a biologically active molecule, known for its anthelmintic properties. Its presence, even in trace amounts, can lead to false positives or ambiguous results in pharmacological assays.

  • Interference with Downstream Chemistry: The two secondary amine groups of piperazine make it a reactive nucleophile. If your purified product is used in subsequent synthetic steps, residual piperazine can participate in side reactions, leading to complex impurity profiles and reduced yields.

  • Inaccurate Characterization: The presence of piperazine will interfere with accurate yield determination and can complicate spectroscopic analysis (NMR, MS), leading to incorrect structural elucidation or purity assessment.

  • Crystallization Issues: As an impurity, piperazine can inhibit or disrupt the crystallization of your desired compound.[1]

Q2: What are the key physicochemical differences between my product and piperazine that can be exploited for separation?

A2: The success of any purification strategy hinges on exploiting the distinct physical and chemical properties of the target compound and the impurity. The primary differences between 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine and piperazine are in their polarity, basicity, and solubility profiles.

PropertyPiperazine (Impurity)2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (Product)Rationale for Separation
Molar Mass 86.14 g/mol [2]~246.35 g/mol (Calculated)Significant difference in size and van der Waals forces. The product is a much larger, heavier molecule.
Boiling Point 146 °C (sublimes)[2]Expected to be significantly higher (>250 °C)Distillation is theoretically possible but may not be practical for lab scale or for thermally sensitive compounds.[3][4]
Polarity HighModerately Polar to Low PolarityThe product's larger alkyl and aromatic-like pyrimidine structure reduces its overall polarity compared to the small, symmetrical piperazine. This is the basis for chromatographic separation.
Solubility Freely soluble in water and alcohols; poorly soluble in diethyl ether.[5]Expected to be soluble in common organic solvents (EtOAc, DCM, alcohols) and sparingly soluble in water or non-polar solvents like hexanes.[6]Differential solubility is the foundation for purification by extraction and crystallization.
Basicity (pKa) Diprotic base: pKa1 = 5.35, pKa2 = 9.73[5][7]Basic (due to piperazine and pyrimidine nitrogens), but the exact pKa will be influenced by the pyrimidine ring. Likely less basic than piperazine.The high basicity of piperazine allows it to be selectively protonated and extracted into an aqueous acid phase.[8]

Troubleshooting Guide: Purification Protocols & Solutions

Based on the property differences highlighted above, we have developed several robust methods for removing residual piperazine. The choice of method will depend on the scale of your reaction, the equipment available, and the desired final purity.

Method 1: Acid-Base Liquid-Liquid Extraction

This is often the first and most effective method to try, as it efficiently removes the bulk of the highly basic and water-soluble piperazine.

Principle of Separation: This technique leverages the high basicity and water solubility of piperazine hydrochloride salt. By washing an organic solution of the crude product with dilute aqueous acid, the piperazine is protonated, forming a salt that is preferentially partitioned into the aqueous phase, while the less basic, more lipophilic product remains in the organic phase.[8][9]

Experimental Protocol: Acid Wash
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). A general rule is to use a volume of aqueous acid that is about one-third to one-half the volume of the organic layer.

  • Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the piperazine hydrochloride salt.

  • Repeat: Repeat the acid wash (Step 2 & 3) one or two more times to ensure complete removal of piperazine.

  • Neutralization/Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now significantly depleted of piperazine.

Troubleshooting for Acid-Base Extraction
  • Q: My product seems to be extracting into the aqueous acid layer along with the piperazine. What should I do?

    • A: This indicates that your product is also significantly basic and its salt is water-soluble. Try using a milder acidic solution, such as 0.1M HCl or even a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic. Perform the extraction at a controlled pH to selectively protonate the more basic piperazine.

  • Q: An emulsion formed during the extraction and the layers won't separate. How can I resolve this?

    • A: Emulsions are common when dealing with amine bases. Try adding a small amount of brine to the separatory funnel, which can help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling or letting the funnel stand for an extended period can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.[10]

Workflow for Acid-Base Extraction

cluster_0 Process Crude Crude Product in Organic Solvent (EtOAc/DCM) AddAcid Add 1M HCl (aq) Crude->AddAcid Separate Separate Layers AddAcid->Separate Aqueous Aqueous Layer (Piperazine•2HCl) Separate->Aqueous Discard Organic Organic Layer (Product) Separate->Organic Keep WashBase Wash with NaHCO₃ & Brine Organic->WashBase Dry Dry (Na₂SO₄) & Concentrate WashBase->Dry Pure Purified Product Dry->Pure

Caption: Workflow for removing piperazine via acid-base extraction.

Method 2: Flash Column Chromatography

This is a high-resolution technique ideal for separating compounds with different polarities. It is highly effective for removing residual piperazine after a preliminary acid wash.

Principle of Separation: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[6] Piperazine, being highly polar, will adhere strongly to the silica gel and elute much later than the less polar target product.

Experimental Protocol: Silica Gel Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a TLC plate. The ideal mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) should give your product a Retention Factor (Rf) of approximately 0.2-0.4, while the piperazine remains at or near the baseline (Rf ≈ 0).[6]

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM, and load it onto the column.

  • Elution: Run the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting for Column Chromatography
  • Q: My product is streaking or "tailing" on the TLC plate and the column, leading to poor separation. Why is this happening?

    • A: This is a classic issue with basic compounds like amines on acidic silica gel. The basic nitrogen atoms interact strongly with acidic silanol groups on the silica surface.[11] To solve this, add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.5-1% by volume). This will "cap" the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[11]

  • Q: Piperazine is not moving from the baseline, but my product's Rf is too high for good separation.

    • A: Your solvent system is too polar for the product but not polar enough for the piperazine. Start with a less polar solvent system (e.g., higher % hexanes in EtOAc/hexanes) to elute your product. After your product has been collected, you can increase the polarity of the mobile phase (a "solvent gradient") by adding methanol to flush the highly polar piperazine off the column if desired.

Workflow for Flash Column Chromatography

cluster_1 Process Crude Crude Product TLC Develop Solvent System via TLC Crude->TLC Column Run Flash Column (Silica Gel) TLC->Column Fractions Collect Fractions Column->Fractions Analyze Analyze Fractions by TLC Fractions->Analyze Combine Combine Pure Fractions Analyze->Combine Product elutes first Pure Purified Product Combine->Pure

Caption: Workflow for purification by flash column chromatography.

Method 3: Recrystallization

If your product is a solid, recrystallization is an excellent and cost-effective method for achieving very high purity.

Principle of Separation: This method relies on the differential solubility of your product and piperazine in a chosen solvent at different temperatures.[6] The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while piperazine remains soluble at all temperatures.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures with water) to find a suitable recrystallization solvent.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved piperazine.[12]

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting for Recrystallization
  • Q: No crystals are forming, even after cooling in an ice bath.

    • A: Your solution may not be supersaturated. Try one of these techniques: 1) Re-heat the solution and boil off some of the solvent to increase the concentration. 2) Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. 3) Add a "seed crystal" of your pure compound if you have one.[12]

  • Q: My product "oiled out" instead of forming crystals.

    • A: This often happens if the solution is cooled too quickly or if the boiling point of the solvent is much higher than the melting point of your compound. Try re-heating to dissolve the oil and allowing it to cool much more slowly. Alternatively, use a lower-boiling point solvent or add a co-solvent.

  • Q: My final product is pure, but my yield is very low.

    • A: You may have used too much solvent during the dissolution step. Use the absolute minimum amount of hot solvent required. Also, ensure you have cooled the solution sufficiently to maximize precipitation. The product has some solubility even in the cold solvent, so some loss to the mother liquor is unavoidable.

Workflow for Recrystallization

cluster_2 Process Crude Crude Solid Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter MotherLiquor Mother Liquor (Contains Piperazine) Filter->MotherLiquor Discard Crystals Wash Crystals with Cold Solvent Filter->Crystals Collect Pure Pure Crystalline Product Crystals->Pure

Sources

Troubleshooting

Purification challenges in high-purity 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine production

Welcome to the Advanced Synthesis & Purification Support Portal. Subject: Troubleshooting purification and isolation of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MMPP).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis & Purification Support Portal.

Subject: Troubleshooting purification and isolation of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MMPP). Application Context: Key intermediate for PDE5 inhibitor analogs (structurally related to Sildenafil/Udenafil precursors).[1] Target Purity: >99.5% (API Grade).

Module 1: Reaction Control & Impurity Mitigation

Q: I am consistently observing a high molecular weight impurity (~436 Da) that co-elutes with my product. How do I prevent this?

A: You are likely forming the N,N’-bis(pyrimidinyl)piperazine dimer. This is the most critical failure mode in this synthesis.[1] The piperazine molecule has two equivalent nucleophilic nitrogens.[1] If the local concentration of your chloropyrimidine precursor is too high relative to piperazine, the newly formed product competes with the starting piperazine for the remaining electrophile.[1]

Corrective Protocol (The "Dilution-Inverse" Technique):

  • Stoichiometry: You must use a significant excess of piperazine.[1] We recommend 3.0 to 5.0 equivalents .

  • Mode of Addition: Do not add piperazine to the chloropyrimidine. Instead, dissolve the piperazine (base) in your solvent (e.g., Ethanol or 2-Butanol) and heat it to reaction temperature.[1] Slowly add the chloropyrimidine solution dropwise to the piperazine.

    • Mechanism:[2][3] This ensures that every molecule of chloropyrimidine entering the vessel encounters a vast excess of unreacted piperazine, statistically favoring mono-substitution over bis-substitution.[1]

Q: My reaction conversion stalls at 95%. Should I increase the temperature?

A: No. Increasing temperature often promotes oxidative degradation of the piperazine ring. Instead, check your base scavenger.[1] The reaction generates HCl.[1] If you are relying solely on excess piperazine to act as the base, the reaction will slow as the free piperazine is consumed (protonated).[1]

  • Recommendation: Add an inorganic auxiliary base like Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) .[1] K₂CO₃ is preferred as it is easily removed in the aqueous workup and prevents the formation of piperazine hydrochloride salts which precipitate and coat the stirring bar.[1]

Module 2: Workup & Extraction (The "Piperazine Trap")

Q: I cannot remove the excess piperazine. It persists even after three water washes.[1] What is wrong?

A: You are fighting the partition coefficient (LogP) without leveraging pKa. Piperazine is highly water-soluble, but your product (containing a propyl chain and a pyrimidine ring) also has significant polarity.[1] A simple neutral water wash is insufficient because the partition equilibrium doesn't fully favor the aqueous phase for piperazine when organic solvents like DCM or Ethyl Acetate are used.[1]

The "pH-Switch" Extraction Protocol (Self-Validating): This protocol uses the pKa difference between the product (secondary amine, pKa ~9.[1]8) and the impurities.[1]

  • Quench: Evaporate reaction solvent (ethanol) to near dryness. Redissolve residue in Ethyl Acetate (EtOAc).[1][2]

  • Acid Wash (The Cut): Wash the EtOAc with 0.5N HCl (pH ~1-2).[1]

    • Result: Both the Product and Piperazine are protonated and move to the Aqueous Phase.[1] Non-basic impurities (unreacted chloropyrimidine) stay in the Organic Phase.[1] Discard the Organic Phase.[1]

  • Basification (The Release): Cool the aqueous phase to 5°C. Slowly adjust pH to 12.0-13.0 using 50% NaOH.

    • Critical Step: At this high pH, piperazine is free-based.[1] However, piperazine is extremely hygroscopic and prefers water.[1] Your product, being more lipophilic (propyl + methyl groups), will become an oil or precipitate.[1]

  • Extraction: Extract with Dichloromethane (DCM) .[1]

    • Why DCM? Piperazine has poor solubility in DCM compared to EtOAc, while your product is highly soluble.[1] This maximizes the separation factor.[1][4]

  • Brine Wash: Wash the DCM layer with saturated brine to "push" any entrained piperazine back into the aqueous phase.[1]

Module 3: Crystallization Challenges

Q: Upon concentrating my solvent, the product separates as a sticky brown oil ("oiling out") instead of crystals. How do I fix this?

A: Oiling out indicates that the temperature is above the metastable limit of the solution, or the impurity profile is disrupting the crystal lattice. Aminopyrimidines are notorious for this.[1] The "oil" is a supersaturated liquid phase.[1]

Troubleshooting Guide:

ParameterRecommended Adjustment
Solvent System Switch from pure Ethanol to Isopropyl Alcohol (IPA) / Water (90:10) . The water acts as a polarity modifier that suppresses oiling.[1]
Seeding You must seed the mixture at the cloud point.[1] If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.[1]
Cooling Profile Do not crash cool. Use a linear cooling ramp: 60°C → 20°C over 4 hours. Rapid cooling traps impurities and causes oiling.[1]
Anti-Solvent If using EtOAc, add Heptane dropwise at reflux until turbidity persists, then cool slowly.[1]

Visual Workflow: Purification Logic

PurificationWorkflow cluster_impurities Impurity Fate Start Crude Reaction Mixture (Product + Piperazine + Bis-Impurity) Evap Evaporate Reaction Solvent Start->Evap AcidExt Dissolve in EtOAc + Wash with 0.5N HCl (Phase Separation) Evap->AcidExt AqPhase Aqueous Phase (Product-H+ & Piperazine-2H+) AcidExt->AqPhase Protonated Species OrgPhase Organic Phase (Neutral Impurities) AcidExt->OrgPhase Discard Basify Adjust pH to >12 (NaOH) (Release Free Base) AqPhase->Basify DCM_Ext Extract into DCM Basify->DCM_Ext Final Crystallization (IPA/Water) DCM_Ext->Final Pip Excess Piperazine (Removed in Aqueous Waste) DCM_Ext->Pip Remains in Aq Phase (mostly) Bis Bis-Adduct (Removed in Crystallization) Final->Bis Remains in Mother Liquor

Caption: Figure 1. Integrated Workup and Purification Workflow for Piperazinyl-Pyrimidines emphasizing pH-switched extraction.

Module 4: Analytical Validation (HPLC)

Q: My HPLC peaks are tailing severely, making integration difficult. Is my column dead?

A: Likely not.[1][2] Secondary amines interact strongly with residual silanols on silica columns. The piperazine nitrogen is highly basic and will "drag" on the stationary phase.[1]

Method Optimization:

  • Mobile Phase Modifier: You must use an amine modifier.[1] Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) to both mobile phases (Water and Acetonitrile).[1]

    • Note: TFA is preferred for MS detection (ion pairing).[1] High pH buffers (Ammonium Bicarbonate, pH 10) are excellent if you have a chemically resistant column (e.g., Waters XBridge), as they deprotonate the amine, eliminating silanol interaction.[1]

  • Column Choice: Use a "Base-Deactivated" column (e.g., C18 end-capped) to minimize tailing.

References
  • Synthesis of Piperazine Derivatives

    • Title: Derivatives of Piperazine.[1][5][6][7][8][9][10] XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.

    • Source: University of Florida Digital Collections.[1]

    • URL:[Link][1][11][12]

  • Recrystallization of Aminopyrimidines

    • Title: Recrystallization Guide: Process, Procedure, Solvents.[1][2][4]

    • Source: Mettler Toledo.[1]

    • URL:[Link][1]

  • pKa and Solubility Data (Piperazine vs. Pyrimidines)

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][8]

    • Source: Journal of Chemical & Engineering Data (via University of Regina).[1]

    • URL:[Link](Note: Direct DOI link provided for stability).[1]

  • Impurity Profiles in Pyrimidine Synthesis

    • Title: 2-(1-Piperazinyl)pyrimidine synthesis methods and impurity control.
    • Source: ChemicalBook / Literature Reviews.[1]

Sources

Optimization

Technical Support Center: Overcoming Hygroscopicity in 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Salts

Welcome to the Advanced Formulation & Solid-State Chemistry Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the physical instability of 2-Methyl-4-(pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Solid-State Chemistry Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the physical instability of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine .

Because this active pharmaceutical ingredient (API) features a highly basic piperazine ring, it is notoriously prone to forming deliquescent or highly hygroscopic salts when paired with standard hydrohalide counterions. This guide provides mechanistic insights, validated diagnostic workflows, and self-validating protocols to engineer stable, non-hygroscopic solid forms.

Part 1: Diagnostic Workflow for Salt Optimization

To systematically eliminate moisture-uptake liabilities, formulation teams must move away from trial-and-error and adopt a targeted solid-state screening workflow.

G Start Free Base API: 2-Methyl-4-(piperazin-1-yl) -6-propylpyrimidine pKa pKa Profiling Ensure ΔpKa > 2 Start->pKa Counterions Counterion Selection (Tosylate, Sulfate, etc.) pKa->Counterions Screen In Situ Salt Screening & Crystallization Counterions->Screen DVS DVS Hygroscopicity Profiling Screen->DVS Decision Moisture Uptake < 0.2% at 80% RH? DVS->Decision Success Lead Salt Candidate Selected Decision->Success Yes Fail Formulation Strategy: Lipophilic Excipients Decision->Fail No

Workflow for screening and evaluating low-hygroscopicity piperazine salts.

Part 2: Mechanistic FAQs (Causality & Expert Insights)

Q: Why do the hydrochloride (HCl) salts of this compound exhibit severe hygroscopicity, often leading to deliquescence? A: The piperazine moiety contains secondary/tertiary amines that readily protonate. When paired with a small, high-charge-density counterion like chloride, the resulting crystal lattice often contains significant void spaces that act as channels for water molecules. This drastically lowers the critical relative humidity (CRH). Furthermore, hydrochloride salts of basic molecules often suffer from retarded dissolution rates in gastric fluids due to the common ion effect[1].

Q: If the free base is non-hygroscopic, why not develop the free base directly? A: The free base form of piperazine derivatives frequently presents long-term chemical stability issues, primarily due to oxidative degradation occurring directly at the piperazine ring[2]. Furthermore, the free base of this specific pyrimidine derivative often resists crystallization, yielding amorphous solids or oils that lack the batch-to-batch reproducibility required for pharmaceutical manufacturing[2].

Q: What is the mechanistic rationale for selecting counterions to minimize moisture uptake? A: A thermodynamically stable salt requires a pKa difference (


pKa) of >2 between the API free base and the counterion[3]. To overcome hygroscopicity, you must increase the lattice energy and reduce void volume. Switching to larger, bulky, or lipophilic counterions (such as p-toluenesulfonic acid/tosylate or sulfuric acid/sulfate) disrupts moisture affinity, yielding tightly packed crystal lattices that block water ingress[2][3].

Q: Why should we abandon the standard European Pharmacopeia (Ph. Eur.) desiccator method for hygroscopicity testing? A: The conventional Ph. Eur. method measures static weight gain after 24 hours at 25°C and 80% RH. It is fundamentally flawed for early-phase screening because it fails to account for the material's initial moisture content and cannot detect dynamic phase changes[4]. Dynamic Vapor Sorption (DVS) is required to pinpoint the exact RH trigger for deliquescence or hydrate formation[5].

Part 3: Self-Validating Experimental Protocols

Protocol 1: In Situ Salt Screening for Hygroscopicity Reduction

Causality: This protocol rapidly screens out counterions that yield low-lattice-energy salts (oils/amorphous solids) before wasting resources on DVS testing.

  • Free Base Preparation: Dissolve 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine free base in a moderately polar solvent system (e.g., ethanol/heptane gradient) at 50 mg/mL.

  • Counterion Addition: Introduce concentrated counterion solutions (e.g., tosylate, sulfate, maleate) to reach the

    
     required for successful salt formation[5]. Maintain a 1:1 molar ratio for mono-salts or 1:2 for di-salts.
    
  • Thermal Cycling (Nucleation): Subject the sealed vials to thermal cycling between 5°C and 40°C at 0.5°C/min for 48 hours.

  • Self-Validation Checkpoint (Crystallinity): Extract a 10 µL aliquot and examine under Polarized Light Microscopy (PLM). Validation: Only samples exhibiting distinct birefringence proceed to isolation. If the sample remains an oil or lacks birefringence, the lattice energy is insufficient for a stable solid form; abort and discard.

  • Isolation: Filter the birefringent hits, wash with cold anti-solvent, and dry under vacuum at 40°C for 12 hours.

Protocol 2: Dynamic Vapor Sorption (DVS) Profiling

Causality: DVS utilizes a highly sensitive gravimetric sorption analyzer to provide a continuous sorption/desorption isotherm, ensuring the selected salt maintains physical integrity across all manufacturing humidity ranges[4][5].

  • Sample Loading: Load exactly 5.0–10.0 mg of the validated crystalline salt into the ultra-sensitive thermo-balance[4].

  • Equilibration (Baseline Establishment): Purge the chamber with dry nitrogen (0% RH) at 25°C.

    • Self-Validation Checkpoint: Do not proceed until the mass change derivative (

      
      ) is < 0.002% per minute. This guarantees the removal of all surface moisture and establishes the true anhydrous mass.
      
  • Sorption Cycle: Program the humidity control chamber to increase RH in 10% increments up to 90% RH. Hold at each step until equilibrium (

    
     < 0.002%/min) is achieved.
    
  • Desorption Cycle: Decrease RH back to 0% in 10% decrements, utilizing the same equilibrium criteria.

  • Data Interpretation: Analyze the hysteresis loop. A mass increase of <0.2% at 80% RH categorizes the salt as non-hygroscopic. Significant hysteresis indicates irreversible hydrate formation, disqualifying the candidate[5].

Part 4: Quantitative Data Analytics

The following table synthesizes typical solid-state profiling data for piperazine-pyrimidine derivatives, demonstrating the causal relationship between counterion selection, critical relative humidity (CRH), and hygroscopicity categorization.

Salt Form (Counterion)

pKa (vs. API)
Ph. Eur. Hygroscopicity CategoryMoisture Uptake (at 80% RH)Critical Relative Humidity (CRH)Solid-State Stability
Free Base N/AModerately Hygroscopic~4.5%N/A (Amorphous)Poor (Oxidative degradation)
Hydrochloride (HCl) > 5.0Very Hygroscopic> 15.0% (Deliquescent)< 60%Poor (Phase transitions)
Mesylate > 4.0Moderately Hygroscopic~6.2%~70%Moderate
Maleate > 3.0Slightly Hygroscopic~1.8%~85%Good
Tosylate > 3.0Non-hygroscopic< 0.2%> 90%Excellent (High lattice energy)
Sulfate > 4.0Non-hygroscopic< 0.1%> 90%Excellent (Highly crystalline)

Data Interpretation: Transitioning from a Hydrochloride to a Tosylate or Sulfate counterion effectively shifts the API from a "Very Hygroscopic" liability to a "Non-hygroscopic" asset, ensuring robust scalability and formulation stability[2][3].

Part 5: References

1.[4] Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. asiapharmaceutics.info. 4 2.[3] Overcoming Challenges in Early Phase Drug Product Development. contractpharma.com. 3 3.[5] Salt Selection in Drug Development. pharmtech.com.5 4.[2] WO2014102339A1 - Sulphate salts of n-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1h-benzo[d]imidazol-2-amine, preparation thereof and use of the same. Google Patents. 2 5.[1] Case Study | Almac. almacgroup.com. 1

Sources

Troubleshooting

Technical Support Center: Resolving Thermal Instability in 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Processing

Welcome to the technical support center for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal instability of this compound during processing. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience.

Understanding the Thermal Instability of Substituted Pyrimidines

Substituted pyrimidines, while valuable scaffolds in medicinal chemistry, can exhibit thermal lability depending on their substitution patterns.[1] The presence of amine functionalities, such as the piperazinyl group, can introduce potential degradation pathways, particularly at elevated temperatures encountered during processing steps like drying, milling, or formulation.[2] Understanding the thermal behavior of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is crucial for maintaining its chemical integrity, which directly impacts product safety, efficacy, and shelf-life.[3]

Thermal decomposition can be influenced by factors such as temperature, moisture, and the presence of excipients.[4] For pyrimidine derivatives, degradation may involve ring opening, side-chain reactions, or interactions between molecules.[5][6] Therefore, a systematic approach to identifying and mitigating these instabilities is essential for successful drug development.

Troubleshooting Guide

This section addresses specific issues you may encounter during the processing of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine in a question-and-answer format.

Issue 1: Discoloration or Unexpected Color Change During Heating

Question: My batch of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine turned from a white powder to a yellowish or brownish hue after drying at 60°C. What is causing this, and how can I prevent it?

Answer:

Discoloration upon heating is often an initial sign of thermal degradation. Even minor degradation can produce chromophoric impurities. The piperazinyl and pyrimidine moieties can be susceptible to oxidation and other thermal reactions.

Causality Explained:

  • Oxidation: The nitrogen atoms in the piperazine and pyrimidine rings can be susceptible to oxidation, especially in the presence of atmospheric oxygen at elevated temperatures. This can lead to the formation of N-oxide derivatives or other colored byproducts.[4]

  • Minor Degradation Products: The formation of even small amounts of conjugated impurities can lead to significant coloration. These might not be readily detectable by standard purity assays like HPLC unless specifically looked for.

Troubleshooting Steps:

  • Lower the Drying Temperature: The most straightforward approach is to reduce the drying temperature. Experiment with temperatures in the range of 40-50°C and extend the drying time if necessary.

  • Utilize a Vacuum Oven: Drying under vacuum removes atmospheric oxygen, which can mitigate oxidative degradation.[4] A combination of lower temperature and vacuum is often the most effective solution.

  • Inert Atmosphere: If vacuum drying is not feasible, consider drying under an inert atmosphere, such as nitrogen.[4] This can be achieved by purging the oven with nitrogen before and during the drying process.

  • Forced Degradation Study: To understand the degradation pathway, perform a forced degradation study.[7][8] Expose small samples to heat, light, acid, base, and oxidative stress. Analyze the resulting mixtures by a stability-indicating HPLC method to identify and characterize the degradation products.

Issue 2: Appearance of New Impurities in HPLC Analysis After Thermal Stress

Question: After storing my sample at an elevated temperature for a stability study, I observe new peaks in my HPLC chromatogram. How can I identify these impurities and prevent their formation?

Answer:

The appearance of new peaks confirms that the compound is degrading under thermal stress. Identifying these degradation products is crucial for understanding the decomposition mechanism and developing a stable formulation.

Causality Explained:

  • Hydrolysis: If moisture is present, the piperazinyl group or other susceptible functionalities could undergo hydrolysis, although this is less common for this specific structure without ester or amide groups.[4]

  • Ring Cleavage or Rearrangement: The pyrimidine ring itself can be susceptible to cleavage under harsh thermal conditions, potentially leading to a variety of degradation products.[5][6]

  • Intermolecular Reactions: At higher temperatures, molecules can react with each other, leading to the formation of dimers or other oligomeric impurities.

Troubleshooting Workflow:

Troubleshooting_Workflow start New Impurities Detected in HPLC step1 Characterize Impurities using LC-MS start->step1 step2 Perform Forced Degradation Studies (Thermal, Oxidative, Hydrolytic, Photolytic) step1->step2 step3 Identify Degradation Pathways step2->step3 step4 Optimize Process Parameters (Lower Temperature, Inert Atmosphere) step3->step4 step5 Evaluate Excipient Compatibility step4->step5 step6 Implement Protective Packaging step5->step6 end_node Stable Product Achieved step6->end_node

Caption: A workflow for identifying and mitigating new impurities.

Detailed Steps:

  • Characterize the Impurities: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the new impurities.[9] This information provides initial clues about their structures. If necessary, isolate the impurities using preparative HPLC for further characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Conduct Forced Degradation Studies: As mentioned previously, systematically stress the compound under various conditions (acidic, basic, oxidative, photolytic, and thermal) to understand its degradation profile.[7][8]

  • Optimize Processing Conditions: Based on the identified degradation pathways, adjust your processing conditions. If oxidation is the primary issue, using an inert atmosphere is key.[4] If the degradation is purely thermal, lowering the processing temperature is necessary.

  • Excipient Compatibility Studies: If the instability is observed in a formulated product, conduct compatibility studies with individual excipients. Some excipients can promote degradation.

Issue 3: Inconsistent Melting Point or Thermal Events in DSC Analysis

Question: My Differential Scanning Calorimetry (DSC) thermograms show inconsistent melting points or broad endotherms for different batches of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine. What could be the reason?

Answer:

Inconsistent thermal behavior in DSC analysis can indicate issues with purity, polymorphism, or degradation during the analysis itself.

Causality Explained:

  • Impurities: The presence of impurities will typically lower and broaden the melting point.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point and thermal profile. The presence of a mixture of polymorphs can lead to complex DSC thermograms.

  • Degradation During Analysis: If the compound starts to decompose before or during melting, it can result in a broad endotherm or additional exothermic events.[3]

Troubleshooting and Characterization:

Analytical TechniquePurposeExpected Outcome for a Stable, Pure Compound
Differential Scanning Calorimetry (DSC) Determine melting point, enthalpy of fusion, and detect thermal events like decomposition.[10]A sharp, single endotherm corresponding to the melting point.
Thermogravimetric Analysis (TGA) Measure weight loss as a function of temperature to assess thermal stability.[2][3]No significant weight loss before the melting point.
Powder X-ray Diffraction (PXRD) Identify the crystalline form (polymorph) of the solid.A consistent and reproducible diffraction pattern for all batches.
Hot-Stage Microscopy (HSM) Visually observe the sample as it is heated to confirm melting behavior and detect any changes in appearance.Clear observation of melting without prior discoloration or decomposition.

Protocol for Comprehensive Thermal Analysis:

  • Run a TGA analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the onset temperature of decomposition.[2]

  • Perform DSC analysis: Heat the sample at a similar rate, ensuring the final temperature is below the decomposition onset observed in the TGA. This will give a clearer picture of the melting behavior without interference from degradation.

  • Analyze by PXRD: Run PXRD on different batches to check for polymorphism. If different patterns are observed, you have identified multiple crystalline forms.

  • Utilize HSM: Visually confirm the melting process and look for any signs of degradation, such as charring or gas evolution, that might not be evident in the DSC data alone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum processing temperature for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine?

A1: The maximum processing temperature should be determined based on thermal analysis data, specifically from TGA.[2][3] As a general guideline for compounds with potential thermal instability, it is advisable to keep processing temperatures at least 20-30°C below the onset of thermal decomposition as determined by TGA.

Q2: How does moisture affect the thermal stability of this compound?

A2: Moisture can act as a plasticizer, potentially lowering the glass transition temperature of amorphous content and increasing molecular mobility, which can accelerate degradation.[10] It can also participate in hydrolytic degradation pathways, although this is less likely for this specific molecule. It is recommended to store and process the material under dry conditions.

Q3: Are there any formulation strategies to improve the thermal stability?

A3: Yes, several formulation strategies can enhance thermal stability:

  • Selection of Stable Excipients: Choose excipients that are known to be inert and have good thermal stability.[11]

  • Moisture Protection: Incorporate desiccants in the packaging or use moisture-barrier coatings for formulated products.[4]

  • Amorphous Solid Dispersions: For some molecules, forming an amorphous solid dispersion with a suitable polymer can improve stability by inhibiting crystallization and reducing molecular mobility.[11] However, the choice of polymer is critical as it can also affect thermal stability.[11]

  • Lyophilization (Freeze-Drying): For heat-sensitive products, lyophilization can be a viable option to remove water content at low temperatures, thereby enhancing stability.[4][12]

Q4: What analytical methods are essential for monitoring the stability of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine?

A4: A combination of techniques is recommended:

  • Stability-Indicating HPLC Method: This is the primary tool for quantifying the active pharmaceutical ingredient (API) and detecting degradation products. The method must be validated to separate the API from all potential degradation products.[13]

  • Thermal Analysis (DSC and TGA): Essential for determining the thermal properties and decomposition temperature.[3][10]

  • Spectroscopy (FT-IR, NMR): Useful for identifying the structure of any isolated degradation products.

  • Powder X-ray Diffraction (PXRD): To monitor the solid-state form and detect any polymorphic changes during storage.

Q5: What could be the potential degradation pathway for this molecule?

A5: While a definitive pathway requires experimental confirmation, a plausible degradation route could involve the piperazine moiety.

Degradation_Pathway parent 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine C₁₂H₂₀N₄ degradation_product Potential Degradation Products e.g., N-oxides, ring-opened species parent->degradation_product Heat, O₂

Caption: A simplified potential degradation pathway.

A potential pathway could involve oxidation at the tertiary amine of the piperazine ring or cleavage of the C-N bond connecting the piperazine to the pyrimidine ring. Radical-mediated pathways, particularly at high temperatures, could also lead to ring opening of the pyrimdine structure.[5]

References

  • N.A. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. Available at: [Link]

  • Linseis. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. Linseis. Available at: [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. Available at: [Link]

  • N.A. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Available at: [Link]

  • Nowak, K., & Ciesielski, W. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceuticals, 15(10), 1219. Available at: [Link]

  • Kakadiya, R., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 369-385. Available at: [Link]

  • Thomas, A. (2024, October 10). Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. Pharmaceutical Technology. Available at: [Link]

  • Ankur, C. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919–925. Available at: [Link]

  • Dave, P. (2024, June 26). Stabilization of the Pharmaceutical Finished Dosages Form by Using Various Techniques. Asian Journal of Dental and Health Sciences. Available at: [Link]

  • N.A. (n.d.). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. DocsDrive. Available at: [Link]

  • Monte-Estrada, E., et al. (2024). Stability of thermolabile drugs at room temperature. A review. Farmacia hospitalaria, 48(5), 100011. Available at: [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. Available at: [Link]

  • Mackie, R. K., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • N.A. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]

  • Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s293-s299. Available at: [Link]

  • N.A. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. MDPI. Available at: [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4253. Available at: [Link]

  • N.A. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]

  • N.A. (2025, December 30). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. ResearchGate. Available at: [Link]

  • Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(21), 9345–9356. Available at: [Link]

  • Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. Available at: [Link]

  • N.A. (2024, January 15). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. University of Vienna. Available at: [Link]

  • N.A. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Available at: [Link]

  • N.A. (2026, January 22). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. Available at: [Link]

  • Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available at: [Link]

Sources

Optimization

Optimizing pH conditions for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine precipitation

Technical Support Center: pH Optimization for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PRECIP-PYR-001 Overview You are likely i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: pH Optimization for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PRECIP-PYR-001

Overview

You are likely isolating 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (hereafter referred to as MPP ) as an intermediate in the synthesis of Sildenafil-class phosphodiesterase inhibitors.

The critical challenge with MPP is its amphiphilic nature . It possesses a lipophilic tail (propyl group) and a hydrophilic head (piperazine). This duality creates a narrow window for successful crystallization. If the pH is too low, you lose yield to the mother liquor; if the pH is too high or adjusted too rapidly, the product "oils out" (liquid-liquid phase separation) rather than crystallizing, trapping impurities.

This guide replaces generic advice with a mechanism-based troubleshooting protocol.

Module 1: The Chemistry of Solubility

Q: Why isn't my product precipitating even at neutral pH?

A: You are likely underestimating the basicity of the distal piperazine nitrogen.

MPP behaves as a mono-basic amine in this context. The molecule has two key nitrogen centers:

  • N4 (Proximal): Attached to the pyrimidine ring. The electron-deficient pyrimidine ring draws electron density away, making this nitrogen poorly basic (pKa < 2). It does not protonate under standard workup conditions.

  • N1 (Distal): This is a secondary aliphatic amine. It retains high basicity (estimated pKa ~9.2 – 9.6).

The Trap: At pH 7.0 (neutral), the distal nitrogen is still >99% protonated (


), rendering the molecule highly water-soluble. To force precipitation, you must drive the equilibrium toward the free base by exceeding the pKa by at least 1-2 pH units.

Target pH: 11.5 – 12.0

SpeciesDistribution cluster_acid pH < 4.0 (Soluble) cluster_neutral pH 7.0 - 9.0 (Transition) cluster_base pH > 11.0 (Precipitate) AcidForm Cationic Form (Distal NH2+) TransForm Equilibrium (Soluble/Insoluble) AcidForm->TransForm + Base (Slowly) BaseForm Free Base Form (Uncharged NH) TransForm->BaseForm pH > pKa + 1

Figure 1: Species distribution of MPP relative to pH. Note that neutrality (pH 7) is insufficient for precipitation.

Module 2: Standard Operating Procedure (SOP)

Objective: Controlled "pH Swing" crystallization to maximize purity and reject impurities.

Reagents:
  • Acid Source: 1N HCl (for initial dissolution).

  • Base Source: 20% NaOH (w/v) or 30% KOH. Avoid Ammonia (NH4OH) as its pKa (9.25) is too close to the target, making it difficult to reach pH 12 efficiently.

Step-by-Step Protocol:
  • Acidic Dissolution:

    • Dissolve crude MPP in water/HCl at pH 1.5 – 2.0 .

    • Why? This fully protonates the piperazine, breaking any impurity aggregates.

    • Filtration: Filter this acidic solution through Celite to remove insoluble mechanical impurities.

  • The "Cloud Point" Approach (Critical Step):

    • Cool the solution to 10–15°C . (See Troubleshooting for why temperature matters).

    • Add NaOH slowly until pH reaches 8.5 .

    • Observation: The solution should turn hazy (Cloud Point). Stop stirring and let it age for 15 minutes. This allows crystal nuclei to form.

  • Final Adjustment:

    • Resume slow agitation.

    • Continue adding NaOH until pH 11.5 – 12.0 .

    • Hold Time: Stir at 10°C for 2 hours.

    • Validation: Check the supernatant by HPLC. If MPP concentration is >0.5%, increase pH to 12.5.

  • Isolation:

    • Filter the white/off-white solid.

    • Wash: Use cold water (pH adjusted to 11 with NaOH). Do not wash with neutral water, as it will re-dissolve your product.

Module 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky goo) instead of crystals. Why?

A: This is the most common failure mode for propyl-substituted pyrimidines. Cause: The propyl group lowers the melting point of the solid. If the neutralization generates heat (exothermic), the local temperature may exceed the "oiling out limit" (often <40°C for these intermediates). Fix:

  • Temperature Control: Maintain reactor temperature <15°C during base addition.

  • Seeding: Add 0.1% pure seed crystals at pH 9.0.

  • Salting Out: If oiling persists, add NaCl (5% w/v). This increases the ionic strength, forcing the organic phase to crystallize rather than emulsify.

Q: The purity is low (95%). How do I reject the impurities?

A: You are likely co-precipitating unreacted piperazine or pyrimidine precursors. Strategy: Implement a "Step-Wise pH Hold."

  • Many impurities precipitate at lower pH (6–8).

  • Adjust pH to 7.5. Stir for 30 mins. Filter off any "early" sludge.

  • Then, continue to pH 12 to drop your target MPP.

Q: Can I use organic solvents for precipitation?

A: Yes, but be careful. MPP free base is soluble in alcohols (Methanol/Ethanol) and chlorinated solvents (DCM).

  • Recommended: Water/Isopropanol (9:1) mixture. The small amount of IPA improves crystal morphology (reduces fines) but slightly lowers yield. Use only if filtration is extremely slow.

Data Summary: Solubility Profile

ParameterConditionSolubility StatusMechanism
Acidic pH < 4.0High (>100 mg/mL) Cationic repulsion (Protonated N1)
Neutral pH 7.0Moderate Partial protonation (Equilibrium)
Basic pH > 11.0Low (<1 mg/mL) Hydrophobic effect (Free Base)
Solvent DCM / MeOHHigh Lipophilic Propyl/Methyl interaction

Visual Workflow: The pH Swing Process

Workflow Start Crude Reaction Mixture Acidify Acidify to pH 1.5 (Dissolve MPP) Start->Acidify Filter Clarification Filtration (Remove Insolubles) Acidify->Filter Neutralize Adjust to pH 8.5 (Cloud Point) Filter->Neutralize Seed Add Seed Crystals (Prevent Oiling) Neutralize->Seed Optional Basify Adjust to pH 12.0 (Precipitate Free Base) Neutralize->Basify If no seed Seed->Basify Isolate Filtration & Wash (Cold pH 11 Water) Basify->Isolate

Figure 2: Optimized workflow for controlled precipitation of MPP.

References

  • PubChem. (2025).[1] 1-(2-Pyridyl)piperazine (Analogous Structure Data). National Library of Medicine. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data, 54(11), 2914-2920. [Link]

  • Lombardo, L. J., et al. (2004).[3] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825).[3] Journal of Medicinal Chemistry, 47(27), 6658-6661.[3] [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Method Development for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Purity Analysis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare chromatographic column chemistries and mobile phase strategies for the purity analysis of 2-Methyl-4-(pip...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare chromatographic column chemistries and mobile phase strategies for the purity analysis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine, providing a self-validating, step-by-step optimized protocol grounded in ICH Q2(R2) guidelines.

The Analytical Challenge: Causality in Chromatographic Behavior

Analyzing 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine presents a distinct set of chromatographic challenges driven by its structural dichotomy. The molecule features a lipophilic pyrimidine core substituted with alkyl groups (2-methyl and 6-propyl), which provides strong hydrophobic retention. However, the 4-position is substituted with a piperazine ring—a highly polar moiety containing a secondary aliphatic amine with a pKa of approximately 9.8[1].

When developing a High-Performance Liquid Chromatography (HPLC) method for purity analysis, the causality behind peak distortion and poor resolution almost always traces back to this basic nitrogen. At standard acidic mobile phase conditions (pH 2.0 – 4.0), the secondary amine is fully protonated (


). This localized positive charge leads to aggressive secondary ion-exchange interactions with residual, un-endcapped silanols (

) on traditional silica-based stationary phases. The macroscopic result is severe peak tailing, reduced theoretical plates, and the masking of closely eluting positional isomers or N-alkylated impurities.

To achieve a robust, stability-indicating method, the analytical strategy must either leverage alternative selectivity (e.g.,


 interactions) or manipulate the mobile phase pH to neutralize the piperazine moiety.

Comparative Column & Mobile Phase Screening

To objectively determine the optimal conditions, three distinct analytical approaches were evaluated. The performance of each method was measured against its ability to resolve the active pharmaceutical ingredient (API) from its primary synthetic byproduct, 4-(piperazin-1-yl)-6-propylpyrimidine (Impurity A, a des-methyl variant).

Alternative A: Traditional C18 at Low pH (0.1% TFA)

Utilizing a standard monomeric C18 column with 0.1% Trifluoroacetic acid (pH ~2.0). While TFA acts as an ion-pairing agent to somewhat suppress silanol interactions, the highly polar, protonated piperazine elutes too early in the gradient, resulting in poor retention and unacceptable tailing.

Alternative B: Phenyl-Hexyl at Mid-pH (Ammonium Acetate)

Utilizing a Phenyl-Hexyl stationary phase with 10 mM Ammonium Acetate (pH 6.8). This approach relies on


 electron donor-acceptor interactions between the electron-rich phenyl ring of the column and the electron-deficient pyrimidine ring of the analyte. While selectivity improves, the piperazine remains partially ionized, leaving residual tailing.
Alternative C: Hybrid C18 at High pH (Ammonium Bicarbonate) — The Optimal Solution

Utilizing an ethylene-bridged hybrid (EBH) C18 column with 10 mM Ammonium Bicarbonate adjusted to pH 10.5. At this pH, the piperazine secondary amine is completely deprotonated (neutral). The molecule interacts with the stationary phase purely via hydrophobic partitioning, eliminating silanol-driven tailing and maximizing peak capacity. The hybrid silica particle is mandatory here, as traditional silica dissolves at pH > 8.0.

Quantitative Performance Comparison
Method AlternativeStationary PhaseMobile Phase pHRetention Time (min)USP Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Impurity A
A. Low pH Standard C182.03.22.84,5001.2
B. Mid pH Phenyl-Hexyl6.85.51.98,2001.8
C. High pH Hybrid C18 10.5 8.4 1.1 15,400 3.5

Data Interpretation: The High pH method (Alternative C) demonstrates a 3.4x increase in theoretical plates and achieves baseline resolution (


 > 2.0) compared to the traditional low pH approach, proving that ionization suppression is the most effective variable for this specific piperazine derivative.

Mechanism Molecule API: Piperazine-Pyrimidine pKa ~9.8 LowPH Low pH (< 7.0) Piperazine Ionized (+) Severe Silanol Tailing Molecule->LowPH TFA / Formic Acid HighPH High pH (> 10.0) Piperazine Neutral (0) Ideal Peak Shape Molecule->HighPH Ammonium Bicarbonate

Fig 1. Effect of mobile phase pH on the ionization state and chromatographic behavior of the API.

Optimized Step-by-Step Protocol (High pH Method)

The following protocol details the optimized High pH method. It is designed as a self-validating system ; the method is only considered valid for sample analysis if the System Suitability Testing (SST) criteria are strictly met prior to the first sample injection.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Dissolve 0.79 g of LC-MS grade ammonium bicarbonate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 10.5 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v). Crucial Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect") during sample injection.

Chromatographic Conditions
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or equivalent), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky pyrimidine core).

  • Detection: UV at 254 nm (Optimal absorbance for the pyrimidine chromophore).

  • Injection Volume: 10 µL.

Gradient Program:

  • 0.0 - 2.0 min: 20% B

  • 2.0 - 12.0 min: 20%

    
     70% B
    
  • 12.0 - 15.0 min: 70% B

  • 15.0 - 15.1 min: 70%

    
     20% B
    
  • 15.1 - 20.0 min: 20% B (Column Re-equilibration)

System Suitability Testing (Self-Validation)

Inject the System Suitability Standard (containing 0.1 mg/mL of the API and 0.01 mg/mL of Impurity A) in five replicates. Proceed with sample analysis only if the following criteria are met:

  • Resolution (

    
    ): 
    
    
    
    2.0 between 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine and Impurity A.
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the main API peak.
  • Precision (%RSD):

    
     2.0% for the main API peak area across all 5 injections.
    

Method Validation Framework (ICH Q2(R2) Compliance)

The recent adoption of the ICH Q2(R2) guidelines mandates a science- and risk-based approach to analytical procedure validation, moving beyond simple compliance to ongoing performance verification[2][3]. For pyrimidine derivatives, this requires establishing an Analytical Target Profile (ATP) that accounts for the specific ionization risks of the piperazine moiety[4].

When validating this optimized High pH method, the following parameters must be rigorously documented:

  • Specificity: Demonstrate that the diluent and mobile phase blanks show no interfering peaks at the retention time of the API. Forced degradation studies (acid, base, peroxide, photolytic, and thermal) must prove that degradation products are baseline resolved from the main peak[1].

  • Linearity & Range: Evaluate from Limit of Quantitation (LOQ) to 150% of the target specification limit. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999.
  • Robustness: Deliberately vary critical method parameters (e.g., pH ± 0.2, Column Temp ± 5°C, Flow Rate ± 10%) to prove the method's reliability under normal operational fluctuations[2].

Workflow N1 Phase 1: Column & pH Screening Evaluate C18, Phenyl-Hexyl at varied pH N2 Phase 2: High pH Optimization Neutralize piperazine to minimize tailing N1->N2 N3 Phase 3: Gradient Fine-Tuning Maximize resolution of positional isomers N2->N3 N4 Phase 4: ICH Q2(R2) Validation Specificity, Linearity, Precision, Robustness N3->N4

Fig 2. Systematic HPLC method development and validation workflow for piperazine-pyrimidine APIs.

References

  • BenchChem Technical Support Team. "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives." Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW79jP374j4FrdYdh8nCvQR1_DSX4EiTm7i_ZvM2_NRbc6rUdRq4Fap92P7YqJrmyYmoCNumRfLEDWUrv1YL-qMMMfipsfRCGh7c24kELa2Hb84dowT72JnPK6YPZ4UcYagBJD8yvVbHwvHT3rRJBzdJEkhhCcCr3_O2jnXPDhkfgkjU7OK9aSqF4Rf-ZiYFTvyJurR0S6__D1ACledUJ5MY5Pmyy9WSvmW1blSCjUpHSMLO65lXM-kZAgWHMW-K8=]
  • "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwjDYLlFGg5P0rzfLsinroyDZ4ENyee1RKzD_9LuGS4aAeNgviZH0-SoiVT9k2xnitNygGqnO6yCr7Gm2wkFzxnvFvqrpCmtHnjsIXBEabBdpOKHzcMAsm8krD0Sy3mWejqa0qjarnUr4OhDoD9Cr1uwV9N9tIqx-a15z52yDvFoRmozHH2oitgWQGUSc=]
  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhnkyRhL5xS9-JQkJnPGPm5MO7V1Y229s3pskY1gsHP_nlVXInRkBJAm8J8a-WA3h0moOiymDoqyBINySyWBB_ietZ8pPC0I0_ZDTiyIswCrlzbvx07uqsPsTIlYb3vuvZ4F94nLEIUgsFvPuPzQ7KK0wslyc1h4qdaRnJSzhngT7xkmtmJdTRyr6rOl22FOpxtQXS]
  • "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-kiDS8Vi9jY_Cifh4QG4vhmCcPuO7QbJSG9p0Tig4yOYCqy_mZaYxJHfntmRuRicSQylQ-_CLTJ7T_OVon2JujaBr0ommgBg9Da1R6m7OItI6d23HXkK-dXYoHbsSNk5nmaZUBqEikOg2xuCVwFqZrgck_SHaXKIAbEwH-PADdabWOyr-PxMAh7BE1Kw1Lr1tBF-U2A==]

Sources

Comparative

Comparative Guide: 1H NMR Spectral Profiling of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Executive Summary & Technical Context[1][2][3][4][5] The characterization of nitrogen-rich heterocycles, specifically 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine , presents unique challenges in NMR spectroscopy due to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

The characterization of nitrogen-rich heterocycles, specifically 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine , presents unique challenges in NMR spectroscopy due to solvent-dependent conformational exchange and quadrupole broadening. This guide provides a comparative analysis of spectral performance in Deuterated Chloroform (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1]

While CDCl₃ is the standard for high-throughput screening, this guide demonstrates why DMSO-d₆ is the superior alternative for this specific scaffold, primarily due to the stabilization of the piperazine ring chair conformation and the unambiguous resolution of exchangeable protons.

Structural Analysis & Mechanistic Expectations

Before interpreting the spectrum, we must establish the magnetic environment of the protons. The molecule consists of three distinct domains:

  • The Pyrimidine Core: Electron-deficient, but the 4-amino substitution (piperazine) provides significant shielding to the H-5 proton.

  • The Piperazine Ring: A saturated heterocycle subject to ring-flipping. The N-1 nitrogen is conjugated to the pyrimidine, while N-4 is a secondary amine.

  • The Propyl Chain: A flexible alkyl tail providing standard aliphatic coupling patterns.

The Diagnostic Marker: H-5

The proton at position 5 of the pyrimidine ring is the most critical diagnostic signal. Unlike unsubstituted pyrimidine (where protons resonate >8.5 ppm), the electron-donating nature of the piperazine nitrogen at position 4 shields H-5, pushing it upfield to the 5.8 – 6.2 ppm range.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the spectral topology for this molecule.

Option A: CDCl₃ (The Standard)
  • Pros: Excellent solubility for the lipophilic propyl chain; sharp resolution of the alkyl region.

  • Cons: The piperazine NH is often invisible due to rapid exchange. The piperazine methylene protons often appear as broad, undefined humps due to intermediate exchange rates of the ring flip at room temperature.

  • Verdict: Suitable for confirming the alkyl chain, but poor for full structural validation.

Option B: DMSO-d₆ (The Recommended Alternative)
  • Pros: High polarity stabilizes the piperazine chair conformation, sharpening the methylene triplets. The NH proton becomes visible (usually broad singlet ~2-3 ppm or sharp downfield if protonated).

  • Cons: Strong residual water peak (~3.33 ppm) can overlap with piperazine signals.

  • Verdict: Superior for unambiguous assignment of the heterocyclic core.

Comparative Data Table
FeatureCDCl₃ PerformanceDMSO-d₆ PerformanceMechanistic Cause
Piperazine NH Invisible / Broad (> 1.5 ppm)Visible (Broad s, ~2.5 - 9.0 ppm*)H-bonding capability of DMSO slows exchange.
Piperazine -CH₂- Broadened / CoalescedSharp Triplets / MultipletsViscosity and polarity affect ring-flip kinetics.
Pyrimidine H-5 ~6.10 ppm (Singlet)~6.25 ppm (Singlet)Solvent dielectric constant affects shielding.
Residual Water ~1.56 ppm (Non-interfering)~3.33 ppm (High Interference)Overlap with Piperazine H-2'/H-6' region.

*Note: NH shift in DMSO is highly dependent on sample acidity (salt vs. free base).

Detailed Spectral Assignment (DMSO-d₆)

The following assignment assumes the Free Base form in DMSO-d₆ at 298 K, 400 MHz.

A. Aromatic & Heterocyclic Region[2][4]
  • δ 6.25 (1H, s, H-5): The signature singlet. Its upfield position confirms the attachment of the piperazine nitrogen at C-4.

    • Validation: If this peak appears as a doublet, it indicates failure of the 2-methyl substitution (presence of H-2).

B. The Piperazine "Roofing" Effect
  • δ 3.65 (4H, t, J=5.0 Hz, N-CH₂-): Protons adjacent to the Pyrimidine ring. Deshielded by the aromatic ring current and the sp² nitrogen.

  • δ 2.75 (4H, t, J=5.0 Hz, HN-CH₂-): Protons adjacent to the secondary amine. Shielded relative to the N-aryl protons.

    • Note: In DMSO, watch for the water peak at 3.33 ppm.[1] Ensure the integration of the 3.65 ppm signal is exactly 4H to confirm no overlap.

C. Aliphatic Side Chains
  • δ 2.45 (2H, t, Py-CH₂-): The benzylic-like methylene of the propyl group.

  • δ 2.35 (3H, s, Py-CH₃): The methyl group at position 2.

    • Differentiation: This singlet is distinct from the propyl triplet.

  • δ 1.65 (2H, sext, -CH₂-CH₃): The middle methylene of the propyl chain.

  • δ 0.90 (3H, t, -CH₂-CH₃): The terminal methyl group.

Experimental Protocol: Unambiguous Assignment

To ensure scientific integrity, follow this self-validating workflow.

Step 1: Sample Preparation
  • Weigh 5-10 mg of analyte.

  • Dissolve in 0.6 mL DMSO-d₆ (99.9% D).

  • Critical: Add 1 drop of D₂O only after the first scan if NH confirmation is required (D₂O wash will eliminate the NH signal, confirming its identity).

Step 2: Acquisition Parameters[2]
  • Pulse Angle: 30° (maximizes signal-to-noise for relaxation).

  • Relaxation Delay (D1): Set to 3.0 seconds . The Pyrimidine H-5 has a long T1 relaxation time; insufficient delay will reduce its integration value, leading to false impurity calculations.

  • Scans: 16 (minimum) to resolve the piperazine satellite peaks.

Step 3: 2D Validation (HSQC)

Run a quick HSQC (Heteronuclear Single Quantum Coherence) to distinguish the two methyl signals:

  • Py-CH₃ (2-Me): Correlates to Carbon ~25 ppm.

  • Propyl-CH₃ (Terminal): Correlates to Carbon ~14 ppm.

Visualization: Logic Flow for Structural Verification

The following diagram illustrates the decision matrix for assigning the critical H-5 and Piperazine signals, ensuring the structure is correct.

NMR_Workflow Start Start: Crude Sample Solvent Solvent Selection: DMSO-d6 (Recommended) Start->Solvent Acquisition 1H NMR Acquisition (d1 = 3.0s) Solvent->Acquisition CheckH5 Check 5.8-6.4 ppm Region Acquisition->CheckH5 Singlet Signal: Singlet (1H) CheckH5->Singlet Correct Doublet Signal: Doublet/Multiplet CheckH5->Doublet Wrong Substitution CheckPip Check 2.5-3.8 ppm Region Singlet->CheckPip Reassess Reassess: Impurity or Regioisomer Doublet->Reassess Sharp Sharp Triplets CheckPip->Sharp Confirmer Broad Broad/Undefined CheckPip->Broad Exchange Issue Conclusion Structure Validated Sharp->Conclusion Broad->Reassess Try HT-NMR

Caption: Decision tree for validating the 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine structure via 1H NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for general shift rules).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link (Source for solvent physical property comparisons).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • National MagLab. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Link (Reference for Pyrimidine H-5 assignment logic).

Sources

Validation

Comparison of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine with Sildenafil impurities

Title: Analytical and Structural Comparison Guide: 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine vs. Sildenafil Impurities Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical and Structural Comparison Guide: 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine vs. Sildenafil Impurities

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary & Context

In the rigorous landscape of pharmaceutical impurity profiling, distinguishing between active pharmaceutical ingredient (API) degradation products, synthetic intermediates, and counterfeit analogs is paramount. Sildenafil citrate, a ubiquitous PDE5 inhibitor, features a complex 1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one core linked to a sulfonylphenyl and a piperazine ring[1].

During synthesis or under oxidative stress, sildenafil yields several well-documented impurities, such as Sildenafil N-Oxide (Impurity B) and Sildenafil N-Desmethyl (Impurity F)[2][3]. Conversely, 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP) (CAS 893754-98-8) is a simplified structural analog. While MPP lacks the fused pyrazole ring and the bulky sulfonylphenyl linker of sildenafil, it retains the critical pyrimidine and piperazine motifs. This guide provides a highly technical comparison of MPP against standard sildenafil impurities, detailing how their structural divergence dictates distinct chromatographic behaviors and mass spectrometric fragmentation pathways.

Structural and Chemical Comparison

The structural disparities between MPP and sildenafil impurities fundamentally alter their physicochemical properties, specifically their lipophilicity (LogP) and protonation states (pKa). The basic piperazine nitrogen (pKa ~8.7) is common across most of these molecules, but the surrounding electron-withdrawing or donating groups shift their analytical profiles[4].

Table 1: Physicochemical Comparison of MPP and Key Sildenafil Impurities

Compound NameCAS NumberMolecular FormulaApprox. MW ( g/mol )Key Structural FeaturesAnalytical Impact
MPP 893754-98-8C₁₂H₂₀N₄220.3Monocyclic pyrimidine; secondary piperazine; propyl chain.High polarity; early elution on RP-HPLC; primary m/z 221[M+H]⁺.
Sildenafil N-Desmethyl (Impurity F) 139755-82-1C₂₁H₂₈N₆O₄S460.6Fused pyrazolo-pyrimidine; desmethyl-piperazine.Retains strong UV absorbance (λmax ~290 nm); elutes slightly later than sildenafil[1].
Sildenafil N-Oxide (Impurity B) 1094598-75-0C₂₂H₃₀N₆O₅S490.6N-oxide formation on the terminal piperazine nitrogen.Highly polar degradation product; susceptible to thermal degradation in GC-MS[3].
Sildenafil Chlorosulfone 139756-22-2C₁₇H₁₉ClN₄O₄S410.9Lacks piperazine ring; reactive chlorosulfonyl group.Highly reactive intermediate; requires derivatization or rapid LC-MS to prevent hydrolysis[2].

Analytical Workflows: LC-MS/MS Impurity Profiling

To reliably resolve the low-molecular-weight MPP fragment from the bulkier sildenafil impurities, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is required.

Causality in Method Development
  • Stationary Phase Selection: A sub-2 µm C18 column (e.g., UPLC BEH C18) is chosen to provide high peak capacity. Because MPP is significantly less lipophilic than intact sildenafil impurities, it will exhibit minimal retention on standard C18 columns unless the aqueous phase is optimized.

  • Mobile Phase pH: The piperazine moiety in both MPP and sildenafil impurities is highly basic. Using a 10 mM Ammonium Acetate buffer (pH ~5.5) suppresses secondary interactions between the basic amines and residual silanols on the silica stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks[5].

  • Ionization Strategy: Positive Electrospray Ionization (ESI+) is optimal because the piperazine nitrogens readily accept protons to form stable [M+H]⁺ ions.

Step-by-Step Protocol
  • Sample Preparation: Extract the sample (tablet or raw API) using a 50:50 (v/v) Methanol/Water mixture. Sonicate for 15 minutes to ensure complete dissolution of both polar (MPP, N-Oxide) and non-polar (Chlorosulfone) components. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) maintained at 45 °C.

    • Mobile Phase A: 10 mM NH₄OAc in LC-MS grade water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.6 mL/min.

  • Mass Spectrometry (ESI-ToF / QqQ):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Collision Energy (CE): Ramp from 15 eV to 40 eV to induce Collision-Induced Dissociation (CID).

  • System Suitability (Self-Validation): The method is validated if the resolution (

    
    ) between Sildenafil and Sildenafil N-Desmethyl is 
    
    
    
    , and the exact mass accuracy for the MPP [M+H]⁺ ion (m/z 221.176) is within 5 ppm.

Workflow A Sample Preparation (MeOH:H2O Extraction) B Chromatographic Separation (UPLC BEH C18, NH4OAc/ACN) A->B C Mass Spectrometry (ESI+ ToF / QqQ) B->C D Data Processing (Exact Mass & Fragment Elucidation) C->D

LC-MS/MS workflow for resolving MPP from Sildenafil impurities.

Mass Spectrometric Fragmentation Logic

Understanding the fragmentation pathways is critical for differentiating MPP from sildenafil degradation products.

When subjected to CID, sildenafil and its related impurities typically cleave at the sulfonamide bond. This yields a characteristic pyrazolo-pyrimidine core fragment (m/z 283 or 311) and a piperazine derivative fragment (m/z 99 or 113)[1].

Because MPP (m/z 221) is already a truncated pyrimidine-piperazine structure, its fragmentation does not yield the m/z 283 pyrazolo-pyrimidine ion. Instead, MPP undergoes direct cleavage of the piperazine ring, yielding low-mass diagnostic ions (e.g., m/z 85 for the piperazine moiety and m/z 137 for the substituted pyrimidine core). Detecting an m/z 221 precursor that lacks the m/z 283 product ion definitively distinguishes the MPP scaffold from a true sildenafil impurity.

Fragmentation Parent Sildenafil / Impurities [M+H]+ Precursor Cleavage CID Cleavage at Sulfonamide Bond Parent->Cleavage Frag1 Pyrazolo-Pyrimidine Core (m/z 283 / 311) Cleavage->Frag1 Frag2 Piperazine Derivatives (m/z 99 / 113) Cleavage->Frag2 MPP MPP Reference Standard [M+H]+ m/z 221 MPP->Frag2 Shared Motif

CID fragmentation logic comparing Sildenafil core cleavage to the MPP scaffold.

Pharmacological & Receptor Interaction Insights

From a drug development perspective, the structural differences between these compounds dictate their affinity for the PDE5 enzyme. Sildenafil's high potency is driven by the pyrazolo[4,3-d]pyrimidin-7-one core, which mimics the guanine base of cGMP, while the extended sulfonylphenyl-piperazine tail interacts with the solvent-filled pocket of the PDE5 active site[6].

  • Sildenafil N-Desmethyl (Impurity F): Retains approximately 50% of the PDE5 inhibitory activity of the parent drug because the core pharmacophore is intact.

  • MPP: Because MPP lacks the fused pyrazole ring (which provides critical hydrogen bonding to the PDE5 binding pocket) and the sulfonylphenyl linker, it is highly unlikely to exhibit meaningful PDE5 inhibition. In pharmacological screening, MPP serves primarily as an orthogonal negative control or a building block rather than an active analog.

References

  • Veeprho Pharmaceuticals. Sildenafil Aldehyde | CAS 332374-42-2. Retrieved from: [Link]

  • Advtechind. Product Search Result: 2-METHYL-4-PIPERAZIN-1-YL-6-PROPYLPYRIMIDINE. Retrieved from:[Link]

  • Waters Corporation. Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. Retrieved from:[Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Retrieved from:[Link]

  • National Institutes of Health (PMC). Eco-friendly stability-indicating RP-HPTLC method for sildenafil analysis, characterization and biological evaluation of its oxidized stress degradation product. Retrieved from:[Link]

  • Academic Journals. Development of basic tests for sildenafil citrate and sildenafil citrate tablet. Retrieved from:[Link]

  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. Retrieved from:[Link]

  • Journal of Food and Drug Analysis. Extractive spectrophotometric determination of sildenafil citrate (Viagra) in pure and pharmaceutical formulations. Retrieved from:[Link]

Sources

Comparative

Validating assay methods for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine quantification

Executive Summary & Molecule Context[1][2] 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP) represents a class of nitrogenous heterocycles frequently utilized as Key Starting Materials (KSMs) or intermediates in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context[1][2]

2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP) represents a class of nitrogenous heterocycles frequently utilized as Key Starting Materials (KSMs) or intermediates in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly analogs of phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil, Vardenafil) and anxiolytics (e.g., Buspirone analogs).

Validating an assay for MPP presents specific chromatographic challenges inherent to its structure:

  • Basic Piperazine Moiety: The secondary amine (pKa ~9.8) causes severe peak tailing on traditional silica-based C18 columns due to secondary silanol interactions.

  • UV Absorption: The pyrimidine core offers decent UV absorbance (typically

    
     ~240–255 nm), but lacks high sensitivity for trace analysis without derivatization.
    
  • Polarity: The molecule is moderately polar, requiring careful mobile phase tuning to prevent early elution (void volume co-elution).

This guide objectively compares three validation strategies—High-pH RP-HPLC , Ion-Pair HPLC , and LC-MS/MS —and provides a definitive protocol for the most robust method for QC release testing.

Comparative Analysis of Assay Methods

The following table contrasts the three primary methodologies for quantifying MPP. Selection depends heavily on the "Stage of Use" (e.g., Raw Material Assay vs. Trace Impurity Screening).

Table 1: Method Performance Matrix
FeatureMethod A: High-pH RP-HPLC (Recommended) Method B: Ion-Pair HPLC (Legacy) Method C: LC-MS/MS (Trace)
Primary Application % Assay & Purity (QC Release)% Assay (Legacy/Budget Systems)Genotoxic Impurity / PK Studies
Stationary Phase Hybrid Silica (e.g., XBridge C18, Gemini NX)Standard Silica C18C18 or HILIC
Mobile Phase pH pH 9.5 – 10.5 (Ammonium Bicarbonate)Acidic (pH 2-3) + Octanesulfonic AcidAcidic (Formic Acid)
Peak Shape (Tailing) Excellent (

) due to deprotonation
Good (

) due to ion masking
Acceptable (Gradient dependent)
Sensitivity (LOD) Moderate (0.5 µg/mL)Moderate (1.0 µg/mL)Ultra-High (0.1 ng/mL)
Robustness High (Simple mobile phase)Low (Equilibration times are long)Moderate (Matrix effects)
Cost Per Run LowLowHigh
Decision Logic for Method Selection

The following decision tree illustrates when to deploy each method based on analytical requirements.

MethodSelection Start Select Analytical Goal Conc Target Concentration? Start->Conc Trace Trace / Impurity (<0.1%) Conc->Trace Low Level Macro Macro / Assay (>98%) Conc->Macro High Level LCMS METHOD C: LC-MS/MS (MRM Mode) Trace->LCMS Matrix Sample Matrix? Macro->Matrix Bio Plasma/Tissue Matrix->Bio Biological API Bulk Powder/Synthesis Matrix->API Chemical Bio->LCMS Equip Equipment Availability? API->Equip Hybrid Hybrid Columns Available? Equip->Hybrid Check Inventory HighPH METHOD A: High-pH HPLC (Hybrid C18 + NH4HCO3) Hybrid->HighPH Yes (Preferred) IP METHOD B: Ion-Pair HPLC (Acidic + OSA) Hybrid->IP No (Legacy)

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity needs and column availability.

Deep Dive: The High-pH RP-HPLC Protocol (Best Practice)

For the quantification of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine in a QC setting, High-pH Reverse Phase Chromatography is the superior choice.

Scientific Rationale: The piperazine nitrogen has a pKa of ~9.8. At acidic pH (standard HPLC), it is positively charged and interacts strongly with residual silanols on the silica backbone, causing severe tailing. By raising the mobile phase pH to >10 (above the pKa), the molecule remains neutral (unprotonated). This eliminates silanol interactions, sharpens the peak, and increases retention on the hydrophobic C18 stationary phase.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: Waters XBridge C18 or Phenomenex Gemini-NX (150 mm x 4.6 mm, 3.5 µm or 5 µm). Note: Standard silica columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Mode: Isocratic (60% A : 40% B) or Gradient depending on impurity profile.

  • Flow Rate: 1.0 mL/min.[2][1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Pyrimidine

    
     transition).
    
  • Injection Volume: 10 µL.

Standard Preparation Workflow
  • Stock Solution: Dissolve 25 mg of MPP Reference Standard in 25 mL of Diluent (50:50 Water:Acetonitrile).

  • Working Standard: Dilute Stock to 100 µg/mL.

  • System Suitability: Inject 5 replicates. Requirement: RSD < 1.0%, Tailing Factor < 1.5.

Validation Strategy (ICH Q2 Guidelines)

To ensure the method is "fit for purpose," follow this validation workflow. Special attention must be paid to Specificity due to the likelihood of synthesis precursors (e.g., chloropyrimidines) being present.

ValidationWorkflow Spec 1. Specificity Lin 2. Linearity Spec->Lin Spec_D Stress degradation (Acid/Base/Oxidation) Check Peak Purity Spec->Spec_D Acc 3. Accuracy Lin->Acc Lin_D 5 Levels (50% to 150%) Lin->Lin_D Prec 4. Precision Acc->Prec Acc_D Spike Recovery (LOQ, 100%, 120%) Acc->Acc_D Rob 5. Robustness Prec->Rob

Figure 2: Sequential validation workflow emphasizing Specificity as the critical first gate.

Critical Validation Parameters
A. Specificity (Forced Degradation)

Because MPP contains a piperazine ring, it is susceptible to N-oxidation.

  • Protocol: Treat sample with 3%

    
     for 2 hours.
    
  • Acceptance: The main peak must be spectrally pure (Peak Purity Angle < Purity Threshold using PDA detector). Ensure separation between MPP and its N-oxide impurity.

B. Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)

Since MPP is a base, adsorption to glassware can occur at low concentrations.

  • Protocol: Spike MPP into the sample matrix (or placebo) at 80%, 100%, and 120%.

  • Criteria: Mean recovery 98.0% – 102.0%.

D. Robustness (The "Piperazine Factor")

The most critical robustness parameter for this molecule is pH .

  • Experiment: Vary pH by

    
     units (e.g., 9.8 and 10.2).
    
  • Observation: Significant shifts in retention time or tailing factor indicate the buffer capacity is insufficient. Ensure the buffer concentration is at least 10mM.

Alternative: LC-MS/MS for Trace Impurities[9]

If MPP is being analyzed as a potential genotoxic impurity (e.g., in a final drug product), HPLC-UV sensitivity is insufficient.

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: ESI Positive Mode (Protonation of piperazine nitrogens is highly favorable).

  • Transitions (MRM):

    • Precursor:

      
       (Calculate based on MW, approx m/z 235).
      
    • Fragment 1 (Quantifier): Loss of propyl group or piperazine fragmentation.

    • Fragment 2 (Qualifier): Pyrimidine ring fragment.

  • Limit of Quantitation (LOQ): Typically < 1.0 ng/mL.[3]

Common Pitfalls & Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.Switch to High-pH method (pH 10) or add 0.1% Triethylamine (TEA) if using low pH.
Retention Time Drift Temperature fluctuation or pH instability.Use a column oven (30°C). Ensure buffer is fresh (bicarbonate evaporates).
Ghost Peaks Carryover of basic amine.Use a needle wash with high organic/acid content (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).
Low Recovery Adsorption to glass.Use polypropylene vials or silanized glassware for low-concentration standards.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sheng, Y., et al. (2015). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.[4] Journal of Liquid Chromatography & Related Technologies. Link

  • Li, N., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-(2-pyrimidyl)-piperazine in rat plasma by LC-MS/MS.[3] Biomedical Chromatography.[1][3] Link

  • Caccia, S., et al. (1982).[5] Identification and quantitation of 1-(2-pyrimidinyl)piperazine... in rat plasma and brain.[5] Journal of Chromatography B. Link

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100 (Application Note).Link

Sources

Validation

IR spectroscopy characteristic bands of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Executive Summary This guide provides a technical breakdown of the infrared (IR) spectral characteristics of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine . As a structural motif frequently encountered in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical breakdown of the infrared (IR) spectral characteristics of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine . As a structural motif frequently encountered in the synthesis of PDE5 inhibitors (e.g., Sildenafil analogs) and kinase inhibitors, accurate characterization of this intermediate is critical for validating nucleophilic substitution reactions.[1]

This document moves beyond basic peak listing. It compares the target molecule's spectral footprint against its synthetic precursors and structural analogs, providing a robust logic for identity confirmation without reliance on expensive downstream techniques like NMR for routine checks.[1][2]

Structural Deconstruction & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains.[1][2]

  • Domain A: The Pyrimidine Core: An electron-deficient aromatic heterocycle containing two nitrogen atoms.[2][3] It exhibits characteristic "breathing" modes and C=N stretches distinct from benzene or pyridine.[2]

  • Domain B: The Piperazine Moiety: A saturated six-membered ring containing a secondary amine.[2] This provides the critical N-H diagnostic band.[2]

  • Domain C: The Alkyl Substituents: The 2-methyl and 6-propyl groups provide aliphatic C-H stretching patterns that confirm the carbon skeleton's integrity.[2]

Spectral Assignment Table

Data synthesized from fragment-based correlation of pyrimidine derivatives and piperazine scaffolds.[1][2]

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Note
Secondary Amine (Piperazine) N-H Stretch3250 – 3450 Medium/BroadCritical for confirming the piperazine ring is intact and not fully alkylated.[1][2]
Aliphatic Chain (Propyl/Methyl) C-H Stretch (asym/sym)2850 – 2970 StrongDistinct splitting seen due to -CH₃ vs -CH₂- ratios.[1][2]
Pyrimidine Ring C=N / C=C Ring Stretch1560 – 1590 StrongOften appears as a doublet; lower frequency than non-substituted pyrimidines due to amine conjugation.[2]
Pyrimidine Ring Ring Breathing / Skeletal1420 – 1460 MediumCharacteristic of the 1,3-diazine core.[1][2]
C-N Bond (Exocyclic) C-N Stretch (Aromatic-Amine)1240 – 1360 Medium-StrongConfirms the attachment of the piperazine nitrogen to the aromatic ring.[1][2]
Piperazine Ring C-N Stretch (Aliphatic)1100 – 1150 MediumFingerprint region confirmation of the saturated heterocycle.[2]
Out-of-Plane Bending C-H OOP (Aromatic)800 – 850 StrongSpecific to the substitution pattern on the pyrimidine ring (single aromatic proton at C5).[1][2]

Comparative Analysis: Performance vs. Alternatives

In a drug development context, "performance" of an analytical method refers to its ability to distinguish the target from impurities or structural analogs.[1]

Comparison 1: Reaction Monitoring (Target vs. Precursor)

Scenario: You are synthesizing the target via nucleophilic aromatic substitution (


) of 2-Methyl-4-chloro-6-propylpyrimidine  with piperazine.[1][2]
FeaturePrecursor (Chloropyrimidine)Target (Piperazinyl-pyrimidine) Operational Insight
3300 cm⁻¹ Region Absent Present (N-H) Appearance of the N-H band at ~3300 cm⁻¹ is the primary indicator of reaction initiation.
700-780 cm⁻¹ Region Strong (C-Cl Stretch) Absent Disappearance of the C-Cl band confirms consumption of the starting material.[1][2]
1580 cm⁻¹ Region Sharp, Higher FrequencyShifted/BroadenedConjugation of the piperazine nitrogen donates electron density, red-shifting the ring stretch.[1]
Comparison 2: Scaffold Differentiation (Pyrimidine vs. Pyridine)

Scenario: Distinguishing the target from a pyridine-based analog (common in "me-too" drug design).

  • Pyrimidine (Target): Contains two nitrogen atoms.[2][3][4][5][6][7] This lowers the symmetry compared to pyridine, often resulting in more complex ring stretching bands in the 1500–1600 cm⁻¹ region due to the specific "skeletal breathing" modes of the 1,3-diazine system.[1]

  • Pyridine (Alternative): Typically shows a simpler, sharper set of aromatic bands.[1][2] Pyridine derivatives often lack the specific band splitting seen in pyrimidines around 1550 cm⁻¹.[2]

Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the identity of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine using IR data.

IR_Logic Start Input Spectrum CheckNH Check 3250-3450 cm⁻¹ (N-H Region) Start->CheckNH DecisionNH Band Present? CheckNH->DecisionNH CheckCCl Check 700-780 cm⁻¹ (C-Cl Region) DecisionNH->CheckCCl Yes ResultFail1 FAIL: Unreacted Precursor (Chloropyrimidine) DecisionNH->ResultFail1 No (If C-Cl present) ResultFail2 FAIL: Over-Alkylation (Tertiary Amine Only) DecisionNH->ResultFail2 No (If C-Cl absent) DecisionCCl Band Absent? CheckCCl->DecisionCCl CheckFingerprint Check 1560-1590 cm⁻¹ (Pyrimidine C=N) DecisionCCl->CheckFingerprint Yes DecisionCCl->ResultFail1 No ResultSuccess IDENTITY CONFIRMED: Target Molecule CheckFingerprint->ResultSuccess

Caption: Logical flowchart for spectral validation. Note that the presence of N-H and absence of C-Cl are the primary "Go/No-Go" gates.[1][2]

Experimental Protocol: ATR-FTIR

For the most reliable comparison against the data above, Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to the hygroscopic nature of piperazine derivatives.[1]

Method Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 16 scans (background) / 16 scans (sample).

  • Range: 4000 cm⁻¹ to 600 cm⁻¹.

Step-by-Step Workflow
  • Background: Clean the crystal with isopropanol.[2] Collect an air background spectrum.[2]

  • Sample Prep: Place approximately 5–10 mg of the solid sample onto the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).[2] Note: Inconsistent pressure can alter relative peak intensities in the fingerprint region.[1][2]

  • Collection: Acquire the spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the splitting in the propyl C-H region (2800–3000 cm⁻¹).[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for functional group assignment ranges).

  • National Institute of Standards and Technology (NIST). IR Spectrum of 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link] (Used as a reference for the pyrimidine core vibrations).[1][2]

  • Barth, A. (2007).[1][2] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101.[1] (Reference for Amide/Amine vibrational modes).

  • Socrates, G. (2004).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Authoritative source for Pyrimidine ring breathing modes).[1][2][8]

Sources

Comparative

Comprehensive Characterization and Elemental Analysis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine: A Comparative Guide

Executive Summary & Scaffold Significance In modern medicinal chemistry, pyrimidine derivatives fused or substituted with piperazine rings represent a privileged pharmacophore. These scaffolds are frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern medicinal chemistry, pyrimidine derivatives fused or substituted with piperazine rings represent a privileged pharmacophore. These scaffolds are frequently utilized in the development of kinase inhibitors, antioxidant agents, and CNS-active therapeutics targeting serotonin and dopamine receptors[1].

2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is a highly functionalized building block. The addition of a 2-methyl group and a 6-propyl chain significantly alters its lipophilicity and steric profile compared to baseline analogs like 1-(2-pyrimidyl)piperazine. For researchers and drug development professionals, accurately characterizing this compound requires a multi-modal analytical approach. This guide objectively compares the elemental and physicochemical properties of this compound against structural alternatives and provides field-proven, self-validating experimental protocols for its rigorous characterization.

Comparative Physicochemical & Elemental Profiling

To contextualize the analytical requirements, we must compare the target compound with two common alternatives:

  • Alternative A: 1-(2-Pyrimidyl)piperazine (A known metabolite of buspirone, lacking alkyl substitutions).

  • Alternative B: 4-(Piperazin-1-yl)-6-propylpyrimidine (Lacks the 2-methyl group, offering an intermediate lipophilicity profile).

The table below summarizes the theoretical quantitative data required to validate the purity and identity of these compounds via elemental analysis (CHNS). A successful synthesis is typically defined by experimental values falling within ±0.4% of these theoretical calculations[2].

Table 1: Comparative Elemental and Physicochemical Data
CompoundEmpirical FormulaExact Mass [M+H]⁺Theoretical CTheoretical HTheoretical NEst. LogP
1-(2-Pyrimidyl)piperazine C₈H₁₂N₄165.113558.51%7.37%34.12%0.8
4-(Piperazin-1-yl)-6-propylpyrimidine C₁₁H₁₈N₄207.160464.04%8.80%27.16%1.9
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine C₁₂H₂₀N₄221.176165.42%9.15%25.43%2.3

Analytical Workflows & Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical success relies on understanding the causality behind the methodology. Nitrogen-rich heterocycles with basic secondary amines present unique challenges, including hygroscopicity, poor chromatographic peak shapes, and complex combustion dynamics.

G A 2-Methyl-4-(piperazin-1-yl) -6-propylpyrimidine B Elemental Analysis (CHNS) A->B C LC-HRMS (ESI-TOF) A->C D NMR Spectroscopy (1H & 13C) A->D E Empirical Formula C12H20N4 B->E F Exact Mass [M+H]+ 221.1761 C->F G Regiochemistry & Connectivity D->G

Multi-modal characterization logic for pyrimidine derivatives.

Sample Preparation: The Desiccation Imperative

Protocol:

  • Transfer 10–20 mg of the synthesized compound into a pre-weighed glass vial.

  • Place the vial in a vacuum desiccator over phosphorus pentoxide (P₂O₅) at 40°C for a minimum of 12 hours.

  • Purge the desiccator with dry nitrogen gas before retrieving the sample.

Mechanistic Insight (Causality): Piperazine derivatives are notoriously hygroscopic. Atmospheric water absorption artificially inflates the %H and %O readouts while depressing the %C and %N values during elemental analysis. A rigorous vacuum drying step creates a self-validating baseline, ensuring that any deviation in elemental composition is due to synthetic impurities rather than environmental moisture.

Elemental Analysis (CHN) Protocol

Protocol:

  • Accurately weigh 1.5–2.0 mg of the desiccated sample into a tin (Sn) capsule using a microbalance.

  • Introduce the capsule into a CHNS elemental analyzer equipped with a combustion tube operating at 1000°C under an oxygen-rich environment.

  • Pass the resulting combustion gases (CO₂, H₂O, NOx) through a copper reduction column heated to 600°C.

  • Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

Mechanistic Insight (Causality): The high nitrogen content (25.43%) in 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine leads to the formation of resilient nitrogen oxides (NOx) during flash combustion. If left unreduced, these oxides skew the %N quantification. The copper reduction column at 600°C is critical because it quantitatively reduces all NOx species to N₂ gas, ensuring absolute accuracy in the nitrogen readout[1].

G N1 Sample Prep (Desiccation) N2 Combustion (1000°C, O2) N1->N2 N3 Reduction (Cu, 600°C) N2->N3 N4 GC Separation (N2, CO2, H2O) N3->N4 N5 TCD Detection (%C, %H, %N) N4->N5

Elemental analysis (CHNS) combustion and detection workflow.

LC-HRMS (High-Resolution Mass Spectrometry) Protocol

Protocol:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Detection: Time-of-Flight (TOF) mass analyzer for accurate mass determination.

Mechanistic Insight (Causality): The basic secondary amine of the piperazine moiety has a pKa of approximately 8.5–9.0. The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it suppresses silanol interactions on the C18 stationary phase (preventing peak tailing) and ensures the compound is fully protonated in solution. This pre-ionization guarantees maximum sensitivity in ESI+ mode, yielding a dominant [M+H]⁺ ion at m/z 221.1761.

NMR Spectroscopy (¹H and ¹³C)

Protocol:

  • Dissolve 5–10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • If peak broadening is observed, add 1 drop of D₂O or acquire the spectrum at an elevated temperature (50°C).

  • Record ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz.

Mechanistic Insight (Causality): Piperazine rings often undergo slow-to-intermediate conformational flipping at room temperature. In the NMR timescale, this dynamic movement can lead to severely broadened, unresolved signals for the piperazine CH₂ protons. Elevating the acquisition temperature increases the rate of conformational exchange, resulting in a time-averaged, highly resolved spectrum. Alternatively, analyzing the compound as a hydrochloride salt locks the conformation, achieving the same sharp resolution[2].

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine

Executive Safety Summary Handling 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (often an intermediate in the synthesis of PDE5 inhibitors like Sildenafil) requires a safety posture that goes beyond standard organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Handling 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (often an intermediate in the synthesis of PDE5 inhibitors like Sildenafil) requires a safety posture that goes beyond standard organic synthesis.

The presence of the piperazine moiety introduces a critical biological hazard: sensitization . Unlike simple irritants, piperazine derivatives can induce immunological hypersensitivity (asthma-like symptoms or contact dermatitis) upon repeated exposure. Furthermore, the pyrimidine ring often confers biological activity, necessitating containment protocols similar to SafeBridge Category 2 or 3 compounds depending on potency data.

The Core Directive: Treat this substance not just as a chemical reactant, but as a potent biological sensitizer. Your PPE strategy must focus on preventing trace migration of particulates.

Hazard Mechanism & Risk Assessment

To select the right PPE, we must understand the "Why" behind the hazard.

  • The Piperazine Ring (Sensitization): The secondary amine in the piperazine ring is reactive. It can haptenize proteins, leading to IgE-mediated respiratory sensitization. Once sensitized, a researcher may experience anaphylactic reactions to minute quantities in the future.

  • Alkalinity (Corrosivity): As a free base, this molecule is alkaline. In aqueous solution or on moist skin (sweat), it can cause pH-dependent chemical burns or severe irritation (Category 1B/1C Skin Corrosion criteria often apply to low-molecular-weight piperazines).

  • Physical State (Dust Potential): Typically a crystalline solid. The primary exposure vector is inhalation of fine particulates during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.

Hand Protection: The "Double-Glove" Standard

Single nitrile gloves are insufficient for prolonged handling of piperazine derivatives due to potential permeation and the risk of micro-tears exposing the skin to sensitizers.

ParameterRecommendationScientific Rationale
Inner Glove Nitrile (4 mil / 0.10 mm) Acts as the second skin. White/light color preferred to see outer glove failure.
Outer Glove Extended Cuff Nitrile (6-8 mil) OR Silver Shield® (Laminate) The primary barrier. Extended cuff ensures no wrist exposure between glove and lab coat. Laminate is required if dissolving in penetrating solvents (e.g., DCM, DMF).
Change Frequency Every 60 minutes or immediately upon splash.Piperazines can permeate nitrile slowly; "breakthrough" is not always visible.
Respiratory & Eye Protection[1][2][3][4][5][6][7][8][9]
  • Primary Control: All open handling must occur inside a Chemical Fume Hood certified to face velocities of 80–100 fpm.

  • Respiratory Backup: If working outside a hood (e.g., weighing balance maintenance, spill cleanup), use a Powered Air Purifying Respirator (PAPR) with HEPA filters or a Full-Face Respirator with P100 cartridges .

    • Why? N95 masks do not seal perfectly and offer no eye protection against corrosive dust.

  • Eye Protection: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient because airborne dust can migrate behind the lenses.

Body Protection[1][2][5][6][7][9][10]
  • Lab Coat: Tyvek® or similar non-woven, disposable lab coat with elastic cuffs.

    • Why? Cotton coats trap dust in the weave, which then releases into your breathing zone later (the "secondary exposure" effect).

  • Footwear: Closed-toe, chemically resistant shoes + shoe covers if handling kilogram quantities.

Operational Workflow: The "Clean-Trace" Protocol

This workflow minimizes the spread of contaminants.[1]

Phase 1: Preparation & Weighing
  • Static Control: Piperazine powders are often static-prone. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying dust."

  • The "Diaper" Method: Line the fume hood surface with plastic-backed absorbent pads. If a spill occurs, you roll up the pad rather than wiping (which spreads dust).

Phase 2: Reaction & Transfer
  • Closed Systems: Prefer adding the solid to the solvent via a solid-addition funnel or a flexible powder transfer bag (e.g., ILC Dover type) to avoid open pouring.

  • Solvent Selection: If possible, dissolve the solid immediately. Solutions are easier to contain than dust.

Phase 3: Decontamination & Cleanup[1]
  • Do not use compressed air. This aerosolizes the sensitizer.

  • Solvent Wash: Use a dilute acetic acid solution (5%) or ethanol followed by water. The acid helps protonate the amine, making it water-soluble and less volatile.

  • Doffing PPE: Remove outer gloves inside the hood. Remove Tyvek coat by rolling it "inside-out" to trap dust.

Visualized Decision Logic

Diagram 1: PPE Selection Decision Tree

This logic gate ensures you select the correct protection based on the state of the chemical.

PPE_Decision_Tree Start Handling 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Quantity Quantity > 100mg? Solid->Quantity Solvent Solvent Type? Solution->Solvent HighRisk HIGH RISK: Dust Inhalation Quantity->HighRisk Yes Standard Standard Chemical Risk Quantity->Standard No Solvent->Standard Aqueous/Alcohols Permeating High Permeation (DCM/DMF) Solvent->Permeating Halogenated/Polar PPE_Dust PPE: Double Nitrile + Tyvek + P100 Respirator (if outside hood) HighRisk->PPE_Dust PPE_Std PPE: Double Nitrile Gloves + Lab Coat + Goggles Standard->PPE_Std PPE_Lam PPE: Silver Shield Laminate Gloves + Splash Goggles Permeating->PPE_Lam

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves for permeating solvents.

Diagram 2: Safe Handling Workflow

The logical flow from storage to disposal to prevent cross-contamination.

Workflow cluster_hood INSIDE FUME HOOD ONLY Storage Storage (Cool, Dry, Dark) Weighing Weighing (Static Control + Anti-Vibration Table) Storage->Weighing Transport in Secondary Container Transfer Transfer (Solid Addition Funnel) Weighing->Transfer Avoid Open Pouring Reaction Reaction (Closed Vessel) Transfer->Reaction Waste Waste Disposal (Segregated) Reaction->Waste Quench & Adjust pH

Caption: Operational workflow emphasizing containment within the fume hood during the critical weighing and transfer phases.

Disposal & Emergency Response

Waste Disposal[1][2][5][6]
  • Segregation: Do not mix with general organic waste if possible. Label clearly: "Contains Piperazine Derivatives – Sensitizer."

  • Neutralization: For solid waste, double-bag in heavy-duty polyethylene bags. For liquid waste, ensure the pH is neutral to slightly acidic (to protonate the amine) before disposal into the organic waste stream, preventing volatility.

Emergency Procedures
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[2] Do not use solvent (like acetone) to clean skin; it will drive the chemical deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—alkaline burns can cause delayed damage.

  • Spill (Solid): Cover with wet paper towels (to prevent dust) or use a HEPA vacuum. Do not dry sweep.

References

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine. (General hazard data for the piperazine class, including sensitization and corrosivity).[2] Available at: [Link]

  • PubChem. Compound Summary: 1-(2-Pyrimidinyl)piperazine (Analogue). (Provides toxicity and safety data for structurally similar piperazine-pyrimidines). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Piperazine Dihydrochloride. (Guidelines on respiratory protection and sensitization).[2][3] Available at: [Link]

Sources

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